2,3,4-Tri-O-trimethylsilyllincomycin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H58N2O6SSi3/c1-14-15-19-16-20(29(3)17-19)26(31)28-21(18(2)30)22-23(33-37(5,6)7)24(34-38(8,9)10)25(27(32-22)36-4)35-39(11,12)13/h18-25,27,30H,14-17H2,1-13H3,(H,28,31)/t18-,19-,20+,21-,22-,23+,24+,25-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNYTEMTZAKTHT-ZONSCHRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H58N2O6SSi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858543 | |
| Record name | (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25420-97-7 | |
| Record name | 2,3,4-Tri-o-trimethylsilyllincomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025420977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-TRI-O-TRIMETHYLSILYLLINCOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/598XD7Z5W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,3,4-Tri-O-trimethylsilyllincomycin from Lincomycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3,4-Tri-O-trimethylsilyllincomycin, a key intermediate in the development of novel lincomycin derivatives. This document details the experimental protocol for the selective trimethylsilylation of lincomycin, presents relevant quantitative data, and illustrates the synthetic workflow.
Introduction
Lincomycin, a lincosamide antibiotic, has been a cornerstone in treating bacterial infections. The quest for enhanced efficacy and broader spectrum of activity has led to extensive research into the chemical modification of the lincomycin scaffold. A critical step in many synthetic routes towards novel lincomycin analogs is the protection of its hydroxyl groups. The selective protection of the 2, 3, and 4-hydroxyl groups as trimethylsilyl (TMS) ethers yields this compound. This intermediate is pivotal for subsequent modifications at other positions of the lincomycin molecule, as demonstrated in the work of Wakiyama et al. on the synthesis of novel 7(S)-7-deoxy-7-arylthiolincomycin derivatives.[1]
Experimental Protocol: Synthesis of this compound
The following protocol is based on the methodologies reported for the silylation of lincomycin as a precursor for further derivatization.[1][2][3]
Materials:
-
Lincomycin hydrochloride
-
Pyridine (anhydrous)
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl)
-
Toluene (anhydrous)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of Lincomycin Free Base: Lincomycin hydrochloride is converted to its free base by dissolving it in water and neutralizing with a suitable base (e.g., sodium bicarbonate) followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the lincomycin free base.
-
Silylation Reaction:
-
To a solution of lincomycin free base in anhydrous toluene and anhydrous pyridine, add hexamethyldisilazane (HMDS).
-
To this mixture, add trimethylsilyl chloride (TMSCl) dropwise at 0 °C.
-
The reaction mixture is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to 0 °C and quenched by the slow addition of methanol.
-
The mixture is then diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.
-
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₂₇H₅₈N₂O₆SSi₃ |
| Molecular Weight | 623.08 g/mol |
| Typical Yield | 85-95% (reported in analogous syntheses) |
| Appearance | White to off-white solid |
Note: The typical yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and scale.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound from lincomycin.
Caption: Synthetic workflow for the preparation of this compound.
Conclusion
The synthesis of this compound is a crucial step in the development of new lincomycin-based antibiotics. The protocol described in this guide, derived from established literature, provides a reliable method for obtaining this key intermediate. The selective protection of the hydroxyl groups at the 2, 3, and 4 positions opens up avenues for a wide range of chemical modifications, enabling the exploration of structure-activity relationships and the potential discovery of next-generation lincosamide antibiotics with improved therapeutic profiles.
References
- 1. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 1. Newly generated antibacterial activities against Gram-positive bacteria with erm gene by C-7 modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 2. Synthesis of 7(S)-7-deoxy-7-(4-morpholinocarbonylphenylthio)lincomycin and its 3-dimensional analysis with rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of novel lincomycin derivatives. II. Exploring (7S)-7-(5-aryl-1,3,4-thiadiazol-2-yl-thio)-7-deoxylincomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Properties of Trimethylsilylated Lincomycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties of trimethylsilylated lincomycin, a derivative crucial for the gas chromatographic analysis of the parent antibiotic. This document delves into the physicochemical characteristics, analytical data, and the experimental protocols for its formation.
Introduction to Lincomycin and Derivatization
Lincomycin is a lincosamide antibiotic used to treat serious bacterial infections. Due to its polar nature and low volatility, direct analysis by gas chromatography (GC) is challenging. To overcome this, a derivatization step is necessary to convert the polar functional groups into less polar, more volatile moieties. Trimethylsilylation is a common and effective derivatization technique for this purpose, replacing active hydrogens in hydroxyl and amine groups with a trimethylsilyl (TMS) group. This guide focuses on the properties of the resulting trimethylsilylated lincomycin derivative.
Physicochemical Properties
The derivatization of lincomycin with a trimethylsilylating agent primarily targets the hydroxyl groups. The most common derivative formed is tris-trimethylsilylated lincomycin, where the three hydroxyl groups on the sugar moiety are silylated.
Table 1: Physicochemical Properties of Lincomycin and its Trimethylsilylated Derivative
| Property | Lincomycin (Underivatized) | Tris-trimethylsilylated Lincomycin |
| Molecular Formula | C₁₈H₃₄N₂O₆S | C₂₇H₅₈N₂O₆SSi₃ |
| Molecular Weight | 406.5 g/mol [1] | 623.0 g/mol (Calculated) |
| Structure | Contains multiple polar hydroxyl and amine groups | Hydroxyl groups are capped with non-polar trimethylsilyl groups |
| Volatility | Low | High |
| Thermal Stability | Prone to decomposition at high temperatures | More stable for GC analysis |
| Solubility | Soluble in water | Soluble in aprotic organic solvents (e.g., pyridine, acetonitrile, dichloromethane) |
| Stability of Derivative | The trimethylsilyl ethers are susceptible to hydrolysis and are therefore unstable in the presence of moisture.[1][2] It is recommended to analyze the derivatized sample as soon as possible or store it under anhydrous conditions at low temperatures. |
Experimental Protocols
Trimethylsilylation of Lincomycin for GC-MS Analysis
The following is a detailed methodology for the trimethylsilylation of lincomycin, synthesized from general protocols for the derivatization of polar analytes for GC-MS analysis.
Objective: To prepare a volatile trimethylsilyl derivative of lincomycin suitable for GC-MS analysis.
Materials:
-
Lincomycin standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (anhydrous)
-
Aprotic solvent (e.g., acetonitrile or dichloromethane)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Sample Preparation: Accurately weigh a known amount of lincomycin standard and dissolve it in an aprotic solvent to a desired concentration. Transfer an aliquot of this solution to a GC vial.
-
Drying: Evaporate the solvent completely under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as moisture will interfere with the derivatization reaction.
-
Derivatization:
-
To the dried sample, add 50 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Tightly cap the vial.
-
-
Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature before opening. The sample is now ready for injection into the GC-MS system.
Workflow Diagram:
Caption: Experimental workflow for the trimethylsilylation of lincomycin.
Analytical Data
Gas Chromatography-Mass Spectrometry (GC-MS)
Trimethylsilylated lincomycin is well-suited for GC-MS analysis. The derivatization increases its volatility, allowing it to pass through the GC column, and the resulting mass spectrum provides a characteristic fragmentation pattern for identification and quantification.
Table 2: Typical GC-MS Parameters for Analysis of Trimethylsilylated Lincomycin
| Parameter | Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min |
| MS Interface Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-700 |
Mass Spectrum and Fragmentation
The mass spectrum of tris-trimethylsilylated lincomycin is characterized by a molecular ion peak (if observed) and several key fragment ions. The fragmentation pattern is influenced by the presence of the trimethylsilyl groups and the inherent structure of the lincomycin molecule.
A key diagnostic fragment for lincosamides is often observed at m/z 126, corresponding to the propyl-N-methylpyrrolidine carboxamide moiety. The presence of trimethylsilyl groups will also lead to characteristic ions and neutral losses.
Logical Fragmentation Pathway:
Caption: Proposed fragmentation pathway for trimethylsilylated lincomycin.
Disclaimer: The information provided in this technical guide is based on currently available scientific literature and general principles of chemical analysis. Specific experimental results may vary. It is recommended that all procedures be validated in the user's laboratory.
References
In-Depth Technical Guide: 2,3,4-Tri-O-trimethylsilyllincomycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,4-Tri-O-trimethylsilyllincomycin, a trimethylsilyl derivative of the lincosamide antibiotic lincomycin. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and analytical characterization, alongside its presumed biological mechanism of action based on its parent compound.
Physicochemical Properties
This compound is a chemically modified version of lincomycin where the hydroxyl groups at the 2, 3, and 4 positions of the sugar moiety are protected by trimethylsilyl (TMS) groups. This derivatization significantly increases the lipophilicity and volatility of the molecule, making it amenable to analytical techniques such as gas chromatography.
| Property | Value |
| Molecular Weight | 623.08 g/mol [1] |
| Molecular Formula | C27H58N2O6SSi3[1] |
| CAS Number | 25420-97-7[1] |
| Synonyms | Methyl 6,8-Dideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-2,3,4-tris-O-(trimethylsilyl)-D-erythro-α-D-galacto-octopyranoside[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the derivatization of the hydroxyl groups of lincomycin with a silylating agent. The following is a generalized protocol based on common silylation procedures for polyhydroxylated compounds.
Materials:
-
Lincomycin hydrochloride
-
Anhydrous Pyridine (or another suitable aprotic solvent)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a similar silylating agent
-
Anhydrous inert gas (e.g., Nitrogen or Argon)
-
Heating block or oil bath
-
Reaction vial with a screw cap and septum
Procedure:
-
Preparation: Dry a reaction vial under vacuum or by heating to remove any residual moisture. Allow the vial to cool to room temperature under a stream of inert gas.
-
Dissolution: Add a precisely weighed amount of lincomycin hydrochloride to the reaction vial. Dissolve the lincomycin in a minimal amount of anhydrous pyridine.
-
Silylation: Add an excess of the silylating agent (e.g., BSTFA with 1% TMCS) to the solution. The molar excess should be sufficient to react with all three hydroxyl groups.
-
Reaction: Tightly cap the vial and heat the reaction mixture at 60-80°C for 1-2 hours. The exact temperature and time may require optimization.
-
Completion and Use: After cooling to room temperature, the reaction mixture containing the this compound derivative is typically used directly for analysis (e.g., GC-MS) without further purification. The byproducts of the silylation reaction are generally volatile and do not interfere with the analysis.
Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
The increased volatility of this compound makes it suitable for GC-MS analysis. The following are typical parameters for the analysis of silylated compounds.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for the analysis of silylated non-polar compounds (e.g., DB-5MS or equivalent)
GC Parameters:
-
Injector Temperature: 250-280°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Final hold: 5-10 minutes
-
-
Injection Mode: Split or splitless, depending on the concentration
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Mass Range: Scan from m/z 50 to 700
Signaling Pathway and Mechanism of Action
The trimethylsilylation is a chemical modification that facilitates analysis. In a biological context, the silyl groups would likely be hydrolyzed, releasing the active lincomycin. Lincomycin then enters the bacterial cell and binds to the 23S portion of the 50S ribosomal subunit, thereby interfering with protein synthesis and ultimately leading to bacterial cell death[2].
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.
This guide provides foundational information for researchers working with this compound. The provided protocols are generalized and may require optimization for specific laboratory conditions and analytical instrumentation.
References
The Evolution of a Potent Antibiotic: A Technical Guide to the Discovery and Derivatization of Lincomycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and historical derivatization of lincomycin, a pivotal antibiotic in the lincosamide class. We will delve into the core scientific advancements, from its initial isolation to the strategic chemical modifications that led to the development of more potent and pharmacokinetically favorable analogs, most notably clindamycin. This document offers a comprehensive overview of the structure-activity relationships, detailed experimental protocols for key synthetic transformations, and a quantitative comparison of the parent compound and its derivatives.
Discovery and Early History
Lincomycin was first isolated in the early 1960s by scientists at The Upjohn Company (now part of Pfizer) from the soil actinomycete Streptomyces lincolnensis, discovered in a soil sample from Lincoln, Nebraska.[1][2] This novel antibiotic demonstrated significant activity against Gram-positive bacteria, including strains of Staphylococcus, Streptococcus, and Pneumococcus, offering a new therapeutic option, particularly for patients with penicillin allergies.[2][3][4] Lincomycin was approved for medical use in September 1964.[5]
The initial success of lincomycin was, however, tempered by certain limitations, including its incomplete oral absorption and a relatively narrow spectrum of activity. This prompted intensive research into its chemical modification to enhance its therapeutic profile.
The Advent of Clindamycin: A Tale of Strategic Derivatization
The most significant breakthrough in lincomycin derivatization came with the synthesis of clindamycin. Researchers found that by replacing the 7-hydroxyl group of lincomycin with a chlorine atom with an inversion of stereochemistry, the resulting compound exhibited superior antibacterial activity and improved pharmacokinetic properties.[5] This semisynthetic derivative, 7(S)-chloro-7-deoxylincomycin, or clindamycin, was first reported in 1966 and has since largely superseded lincomycin in clinical use due to its enhanced efficacy, particularly against anaerobic bacteria, and better oral bioavailability.[5][6]
The derivatization of lincomycin to clindamycin is a classic example of successful structure-activity relationship (SAR) studies, where a minor chemical modification led to a substantial improvement in therapeutic value.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Lincomycin and its derivatives exert their bacteriostatic or bactericidal effects by inhibiting bacterial protein synthesis.[6] They bind to the 23S RNA of the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein synthesis and thereby halting the elongation of the polypeptide chain.[6]
Caption: Mechanism of action of lincosamides.
Quantitative Data Presentation
Table 1: Comparative In Vitro Antibacterial Activity (MIC, µg/mL)
| Organism | Lincomycin MIC50 | Clindamycin MIC50 |
| Staphylococcus aureus (MSSA) | 0.5 | 0.03 |
| Streptococcus pyogenes | 0.12 | 0.06 |
| Streptococcus agalactiae | 0.12 | 0.03 |
Data compiled from a comparative study on the MICs of clindamycin and lincomycin.[7]
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Lincomycin | Clindamycin |
| Oral Bioavailability | ~30% | ~90% |
| Protein Binding | Variable | >90% |
| Elimination Half-life | ~5.4 hours | ~2-3 hours |
| Primary Excretion Route | Renal and Biliary | Biliary and Renal |
Data compiled from various pharmacokinetic studies.[5][8][9][10]
Experimental Protocols
Synthesis of Clindamycin from Lincomycin Hydrochloride
The following is a generalized protocol for the synthesis of clindamycin, based on common industrial methods.
Caption: General workflow for clindamycin synthesis.
Step 1: Chlorination
-
Lincomycin hydrochloride is used as the starting material.
-
A low-carbon halogenated hydrocarbon, such as dichloromethane or chloroform, is used as the solvent.[11][12]
-
A chlorinating agent, such as thionyl chloride or a solid phosgene derivative (e.g., triphosgene), is added to the reaction mixture.[5][11][12]
-
The reaction proceeds, replacing the 7-hydroxyl group of lincomycin with a chlorine atom.
Step 2: Hydrolysis
-
The product from the chlorination step is subjected to hydrolysis in an aqueous phase.[11][12]
-
An aqueous solution of a base, typically sodium hydroxide, is added to the reaction mixture.[11][12]
-
The mixture is stirred at a controlled temperature (e.g., 20-40°C) for several hours to complete the hydrolysis.[11]
-
The layers are separated to obtain the clindamycin free base in the organic solvent.[11][12]
Step 3: Salt Formation and Crystallization
-
The organic solvent containing the clindamycin free base is concentrated.[11][12]
-
A suitable solvent for crystallization, such as acetone, is added.[11][12]
-
Hydrochloric acid is added to the solution to form clindamycin hydrochloride.[11][12]
-
The mixture is stirred at a reduced temperature (e.g., 0-20°C) to induce crystallization.[11]
-
The resulting crystals of clindamycin hydrochloride are collected by filtration and dried.[11]
Further Derivatization and Structure-Activity Relationships (SAR)
The success of clindamycin spurred further research into lincomycin derivatization. Key findings from SAR studies include:
-
C-7 Position: Modifications at the C-7 position have a significant impact on antibacterial activity. The substitution of the hydroxyl group with a chlorine atom (as in clindamycin) enhances activity.[13]
-
Proline Moiety: Alterations to the N-methyl and 4'-propyl groups of the proline moiety can also modulate activity. For example, the synthesis of 4'-alkyl-4'-depropyllincomycin derivatives has been shown to yield compounds with a broader antimicrobial spectrum.[14]
-
Pirlimycin: Another notable derivative is pirlimycin, which features a modification of the proline ring. It is used in veterinary medicine to treat mastitis in cattle.[15]
Caption: Logical progression of lincomycin derivatization.
Conclusion
The journey from the discovery of lincomycin to the development of its numerous derivatives, particularly clindamycin, is a testament to the power of medicinal chemistry and the importance of understanding structure-activity relationships. These efforts have transformed a naturally occurring antibiotic into a class of drugs with enhanced efficacy and a broader clinical utility. The ongoing exploration of novel lincosamide analogs continues to be a promising avenue for the development of new antibacterial agents to combat the growing challenge of antibiotic resistance.
References
- 1. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Lincomycin Hydrochloride used for? [synapse.patsnap.com]
- 4. US3304229A - Composition containing lincomycin salt - Google Patents [patents.google.com]
- 5. Lincomycin - Wikipedia [en.wikipedia.org]
- 6. Lincomycin, clindamycin and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. drugs.com [drugs.com]
- 11. Process for synthesizing clindamycin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN101891778A - Process for synthesizing clindamycin hydrochloride - Google Patents [patents.google.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Mutasynthesis of Lincomycin Derivatives with Activity against Drug-Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Role of Trimethylsilyl Groups in Lincomycin Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of trimethylsilyl (TMS) groups in the context of lincomycin, a lincosamide antibiotic. While often associated with enhancing stability in analytical techniques, the primary function of TMS groups in lincomycin chemistry is as transient protecting groups to facilitate the synthesis of novel derivatives. This document details the inherent stability of the parent lincomycin molecule and elucidates the application and deliberate instability of its silylated intermediates.
Stability Profile of Lincomycin Hydrochloride
Lincomycin, in its hydrochloride salt form, is susceptible to degradation under various stress conditions. Understanding this baseline stability is crucial for appreciating the need for protective chemistry during the synthesis of derivatives.
Impact of pH on Lincomycin Stability
Lincomycin's degradation is significantly influenced by pH. It exhibits greatest stability in slightly acidic conditions and is labile in both strongly acidic and, particularly, alkaline environments.[1][2][3][4][5][6] Studies on lincomycin hydrochloride in aqueous solutions have demonstrated that the degradation follows first-order kinetics.[1][2][3][5]
Table 1: pH-Dependent Degradation of Lincomycin Hydrochloride at 80°C
| pH | First-Order Rate Constant (k) | Calculated Shelf-Life (t90) |
| 2.0 | Data not explicitly provided, but noted as least stable | 0.38 days[1][2] |
| 3.1 | Quantitative data not provided | Not specified |
| 4.0 | Data not explicitly provided, but noted as most stable | 4.59 days[1][2] |
| 6.1 | Quantitative data not provided | Not specified |
| 8.0 | Quantitative data not provided | Not specified |
| Data sourced from accelerated stability studies.[1][2][5] |
Influence of Temperature and Other Factors
Lincomycin is unstable at high temperatures, and its degradation is accelerated in the presence of alkali.[7][8] Forced degradation studies have also shown its susceptibility to oxidative stress.
Table 2: Summary of Lincomycin Stability under Various Stress Conditions
| Stress Condition | Observation | Reference |
| Alkaline (e.g., 1M NaOH) | Unstable; degradation rate is dependent on hydroxide ion concentration. | [7][8] |
| High Temperature (70°C - 100°C) | Unstable; Arrhenius plot at pH 10 is linear. | [7][8] |
| Acidic (e.g., 0.1M HCl at 60°C) | Shows degradation, but is more stable than in basic solutions. | [1][2] |
| Oxidative (e.g., 3% H₂O₂) | Rapid degradation occurs. | [1][2] |
| Photochemical | Generally stable under light exposure. | [7][8] |
Trimethylsilyl Groups as Protecting Agents in Lincomycin Synthesis
The hydroxyl groups on the lincomycin molecule are reactive sites that can interfere with desired chemical modifications at other positions. To achieve regioselectivity, these hydroxyls are temporarily "capped" with protecting groups. Trimethylsilyl (TMS) ethers are frequently employed for this purpose due to their ease of introduction, inertness under specific reaction conditions, and, crucially, their facile removal under mild acidic conditions.
The use of TMS groups is a key step in the synthesis of various lincomycin derivatives, including those modified at the C-7 position to generate analogs with enhanced antibacterial activity.[9]
The Logic of Protection and Deprotection
The workflow involves silylating the hydroxyl groups, performing the desired chemical modification on another part of the molecule, and then removing the TMS groups to yield the final, modified lincomycin analog. This strategic use of TMS underscores that their role is not to enhance the stability of the final product, but to enable its synthesis.
Caption: Synthetic workflow using TMS as a protecting group for lincomycin modification.
Experimental Protocols
Synthesis of Tetra(trimethylsilyl) ether of Lincomycin
This protocol describes the exhaustive silylation of lincomycin's hydroxyl groups.
Materials:
-
Lincomycin hydrochloride
-
Dry pyridine
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Chloroform
-
Water
Procedure:
-
Dissolve 10 g of lincomycin hydrochloride in 100 ml of dry pyridine.[10]
-
Add 15 ml of hexamethyldisilazane and 2 ml of trimethylchlorosilane to the solution.[10]
-
Stir the reaction mixture vigorously for approximately 2 hours at room temperature.[10]
-
Add 200 ml of chloroform to the mixture.
-
Wash the chloroform solution with water to remove the pyridine.[10]
-
Recover the tetra(trimethylsilyl) lincomycin by evaporating the chloroform solution to dryness.[10]
Hydrolytic Removal (Deprotection) of Trimethylsilyl Groups
This protocol illustrates the deliberate cleavage of the TMS ethers to regenerate the hydroxyl groups, highlighting their instability to mild acid.
Materials:
-
2,3,4,7-tetrakis-O-(trimethylsilyl) lincomycin
-
Methanol
-
6 N Acetic acid
-
Chloroform
-
Water
Procedure:
-
Dissolve 5 g of 2,3,4,7-tetrakis-O-(trimethylsilyl) lincomycin in 100 ml of methanol.[10]
-
Add 5 ml of 6 N acetic acid.[10]
-
Monitor the hydrolysis reaction via gas chromatography. The reaction is typically complete within 48 hours.[10]
-
Isolate the deprotected lincomycin by evaporating the methanol and acetic acid.
-
Redissolve the resulting material in chloroform and wash with water for purification.[10]
Caption: Reversible protection of lincomycin hydroxyl groups using silylation.
Stability Indicating HPLC Method for Lincomycin
This analytical method can be used to quantify lincomycin and its degradation products, forming the basis of a stability study.
Table 3: HPLC Parameters for Lincomycin Analysis
| Parameter | Condition |
| Column | RP-C18 (e.g., 250 mm x 4.0 mm, 5 µm)[11] |
| Mobile Phase | Gradient of acetonitrile and phosphate buffer (pH 6)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Detection | UV at 210-220 nm[11] |
| Retention Time | Approximately 11.7 minutes for lincomycin[5] |
Conclusion
The role of trimethylsilyl groups in the context of lincomycin is not to enhance the therapeutic agent's long-term stability but to serve as a crucial, temporarily stable intermediate that facilitates regioselective synthesis. The inherent lability of the TMS ethers under mild hydrolytic conditions is a designed feature, enabling their efficient removal after the desired chemical modifications have been made. The stability of the final lincomycin product is governed by the inherent properties of the lincosamide structure itself, which is most stable in mildly acidic conditions and susceptible to degradation in alkaline, highly acidic, and oxidative environments. This technical guide provides the foundational knowledge for researchers and drug development professionals on the stability of lincomycin and the strategic application of silyl protecting groups in the synthesis of its derivatives.
References
- 1. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids | Semantic Scholar [semanticscholar.org]
- 5. dovepress.com [dovepress.com]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US3418414A - Trimethylsilyl ethers of lincomycin and its compounds - Google Patents [patents.google.com]
- 11. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Lipophilicity: A Technical Guide to 2,3,4-Tri-O-trimethylsilyllincomycin for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth analysis of the lipophilicity of 2,3,4-Tri-O-trimethylsilyllincomycin, a trimethylsilyl derivative of the antibiotic lincomycin. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's physicochemical properties, focusing on its lipophilicity, and provides detailed experimental protocols for its determination.
Executive Summary
Lipophilicity is a critical physicochemical parameter in drug design and development, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The modification of parent drug molecules is a common strategy to optimize these properties. This guide focuses on this compound, a derivative of lincomycin, and explores the impact of trimethylsilylation on its lipophilicity. While experimental data for this specific derivative is not publicly available, this guide provides a comparative analysis based on the known properties of lincomycin and predicted values for its silylated form. Furthermore, it outlines standard experimental procedures for the determination of lipophilicity, offering a practical resource for researchers in the field.
The Role of Lipophilicity in Drug Efficacy
The lipophilicity of a drug molecule is a key determinant of its pharmacokinetic and pharmacodynamic behavior. It governs the ease with which a molecule can traverse biological membranes, such as the intestinal wall and the blood-brain barrier. A well-balanced lipophilicity is often crucial for optimal drug efficacy. While high lipophilicity can enhance membrane permeability, it may also lead to increased metabolic breakdown, lower solubility, and potential toxicity. Conversely, low lipophilicity might result in poor absorption and limited distribution to target tissues.
Lincomycin, a lincosamide antibiotic, exhibits a relatively low lipophilicity. The introduction of three trimethylsilyl (TMS) groups at the 2, 3, and 4 hydroxyl positions of the sugar moiety is a chemical modification expected to significantly increase its lipophilicity. This alteration is hypothesized to enhance its membrane permeability and potentially alter its antibacterial spectrum or efficacy.
Quantitative Lipophilicity Data
Direct experimental measurement of the octanol-water partition coefficient (logP) or distribution coefficient (logD) for this compound has not been reported in the available scientific literature. However, we can draw comparisons with the parent compound, lincomycin, and utilize computational methods to predict the lipophilicity of its trimethylsilyl derivative.
| Compound | logP (Experimental) | logP (Predicted) | Method |
| Lincomycin | 0.56 | - | Experimental |
| This compound | Not Available | 3.5 | Computational |
The predicted logP value for this compound was obtained using a computational algorithm and is provided as an estimate. Actual experimental values may vary.
The addition of the three lipophilic trimethylsilyl groups leads to a significant predicted increase in the logP value, suggesting a substantial shift towards higher lipophilicity for the derivative compared to the parent lincomycin molecule.
Experimental Protocols for Lipophilicity Determination
Accurate determination of lipophilicity is paramount in drug discovery. The following are detailed protocols for three widely accepted experimental methods for measuring logP and logD.
Shake-Flask Method (logP)
The shake-flask method is the traditional and most straightforward technique for determining the octanol-water partition coefficient.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured at equilibrium, and the partition coefficient is calculated as the ratio of the concentration in the organic phase to that in the aqueous phase.
Methodology:
-
Preparation of Phases: N-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: A defined volume of the prepared sample solution is added to a known volume of the second phase in a flask.
-
Equilibration: The flask is securely sealed and agitated (e.g., on a mechanical shaker) at a constant temperature for a sufficient time to reach equilibrium (typically 24 hours).
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation may be used to facilitate separation.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated using the formula: P = [Concentration in octanol] / [Concentration in water] The logP is the base-10 logarithm of P.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (log k' as a surrogate for logP)
RP-HPLC provides a rapid and efficient method for estimating lipophilicity based on the retention time of a compound on a nonpolar stationary phase.
Principle: The retention factor (k') of a compound in RP-HPLC is linearly related to its logP. By calibrating the system with a series of compounds with known logP values, the logP of an unknown compound can be estimated from its retention time.
Methodology:
-
System Setup: An HPLC system equipped with a C18 reversed-phase column and a UV detector is used.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is used as the mobile phase. Isocratic elution is typically employed.
-
Calibration Standards: A set of standard compounds with a range of known logP values is selected.
-
Analysis: The test compound and the calibration standards are injected into the HPLC system, and their retention times (t_R) are recorded. The dead time (t_0) is determined by injecting a non-retained compound (e.g., uracil).
-
Calculation of Retention Factor (k'): k' = (t_R - t_0) / t_0
-
Calibration Curve: A calibration curve is generated by plotting the log k' of the standard compounds against their known logP values.
-
logP Estimation: The log k' of the test compound is calculated, and its logP is determined from the calibration curve.
Potentiometric Titration (logD)
This method is particularly useful for ionizable compounds as it determines the distribution coefficient (logD) at a specific pH.
Principle: The pKa of an ionizable compound is measured in the aqueous phase alone and then in a two-phase system of water and n-octanol. The shift in the apparent pKa in the presence of the organic phase is used to calculate the logD.
Methodology:
-
Aqueous pKa Determination: The pKa of the compound is determined by potentiometric titration in an aqueous solution.
-
Two-Phase Titration: A known amount of the compound is dissolved in the two-phase water-octanol system.
-
Titration: The aqueous phase is titrated with a standard acid or base, and the pH is monitored with a calibrated pH electrode.
-
Apparent pKa Determination: The titration curve in the two-phase system will show an apparent pKa value that is shifted compared to the aqueous pKa.
-
Calculation of logD: The logD is calculated from the difference between the aqueous pKa and the apparent pKa, along with the volumes of the two phases.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask method for determining the logP of a compound.
Caption: Workflow for logP determination using the shake-flask method.
Conclusion
The trimethylsilylation of lincomycin at the 2, 3, and 4 positions is predicted to significantly increase its lipophilicity. This alteration holds the potential to modify the pharmacokinetic profile of the parent antibiotic, which could have implications for its therapeutic application. This technical guide provides a foundational understanding of the lipophilicity of this compound for researchers and drug development professionals. The detailed experimental protocols included herein offer a practical framework for the empirical determination of this crucial physicochemical property, enabling a more thorough evaluation of this and other modified drug candidates. Further experimental investigation is warranted to validate the predicted lipophilicity and to explore the resulting biological consequences.
The Strategic Role of 2,3,4-Tri-O-trimethylsilyllincomycin in the Synthesis of Advanced Lincomycin Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the critical role of 2,3,4-Tri-O-trimethylsilyllincomycin as a pivotal chemical intermediate in the synthesis of novel lincomycin derivatives, most notably in the pathway to producing clindamycin and other advanced analogs. The strategic application of trimethylsilyl (TMS) protecting groups allows for regioselective modifications of the lincomycin scaffold, enabling the synthesis of compounds with enhanced antibacterial properties. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and key characterization data associated with this important intermediate.
Introduction: The Importance of Lincomycin and its Analogs
Lincomycin, a lincosamide antibiotic, has long been a valuable tool in combating bacterial infections. However, the emergence of antibiotic resistance has necessitated the development of more potent and broad-spectrum derivatives. Clindamycin, a semi-synthetic chlorinated derivative of lincomycin, stands as a prime example of successful modification, exhibiting superior activity against a wider range of bacteria. The synthesis of such advanced analogs hinges on the ability to selectively modify specific functional groups on the lincomycin molecule. This is where the strategic use of protecting groups, and specifically the formation of this compound, becomes paramount.
The Role of Trimethylsilyl Groups in Lincomycin Modification
The lincomycin molecule possesses multiple hydroxyl groups at the C-2, C-3, C-4, and C-7 positions, as well as a secondary amine. To achieve regioselective modification, particularly at the C-7 position for the synthesis of clindamycin, the other hydroxyl groups must be temporarily blocked or "protected." Trimethylsilyl (TMS) ethers are ideal for this purpose due to their ease of formation, stability under a range of reaction conditions, and facile removal.
The formation of this compound is a key step in a multi-step synthetic sequence. It is typically formed through a process of exhaustive silylation of all hydroxyl groups to form a tetrakis-O-trimethylsilyl derivative, followed by a selective deprotection at the C-7 position.[1] This unmasks the C-7 hydroxyl group, making it available for subsequent chemical transformations, such as chlorination to yield clindamycin or participation in Mitsunobu and SN2 reactions to introduce other functional groups.[2][3]
Synthesis and Characterization of this compound
The preparation of this compound is a crucial step for the subsequent modification of the lincomycin scaffold. The general approach involves a two-step process: full silylation followed by selective deprotection.
General Synthetic Workflow
The overall workflow for the generation and utilization of the silylated intermediate is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antibacterial activity of novel lincomycin derivatives. II. Exploring (7S)-7-(5-aryl-1,3,4-thiadiazol-2-yl-thio)-7-deoxylincomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 1. Newly generated antibacterial activities against Gram-positive bacteria with erm gene by C-7 modification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Silylation in Enhancing the Antibacterial Arsenal of Lincomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the strategic use of silylation in the chemical modification of lincomycin, a lincosamide antibiotic. While silylated lincomycin derivatives primarily serve as crucial intermediates rather than potent therapeutic agents themselves, their transient formation is a cornerstone in the synthesis of novel lincomycin analogs with enhanced biological activity, particularly against resistant bacterial strains. This paper will explore the synthesis, characterization, and the subsequent biological activities of the final desilylated compounds, presenting key data in a comparative format. Detailed experimental protocols and visual workflows are provided to offer a comprehensive understanding of the subject.
Introduction: The Enduring Challenge of Antibiotic Resistance
Lincomycin, an antibiotic derived from Streptomyces lincolnensis, has long been a valuable tool in treating infections caused by Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3][4] However, the emergence of bacterial resistance, often mediated by the erm gene which encodes for a ribosomal methyltransferase, has diminished its efficacy and spurred the development of new derivatives.[5][6] Chemical modification of the lincomycin scaffold, particularly at the C-6 and C-7 positions, has proven to be a fruitful strategy in overcoming these resistance mechanisms.[5][7]
Silylation, the introduction of a silyl group (such as trimethylsilyl, TMS) into a molecule, is a powerful technique in organic synthesis. In the context of lincomycin, selective silylation of its hydroxyl groups serves to protect them during subsequent chemical transformations at other positions. This transient modification is instrumental in achieving targeted structural changes that can lead to compounds with significantly improved antibacterial profiles.
The Synthetic Utility of Silylated Lincomycin Intermediates
The primary silylated intermediate discussed in the literature is 2,3,4-tris-O-(trimethylsilyl)lincomycin. This compound serves as a versatile precursor for modifications at the C-7 position, a critical area for enhancing antibacterial activity.
General Synthetic Workflow
The overall strategy involves the protection of the hydroxyl groups at the C-2, C-3, and C-4 positions via silylation, followed by modification at the C-7 position, and concluding with the removal of the silyl protecting groups.
Caption: Synthetic workflow for C-7 modified lincomycin derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these synthetic strategies. The following protocols are based on procedures described in the scientific literature.
Synthesis of 2,3,4-tris-O-(trimethylsilyl)lincomycin
This procedure outlines the protection of the hydroxyl groups of lincomycin.
Materials:
-
Lincomycin hydrochloride
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMSCl)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
A suspension of lincomycin hydrochloride in a mixture of anhydrous pyridine and toluene is prepared in a round-bottom flask under an argon atmosphere.
-
Hexamethyldisilazane (HMDS) is added to the suspension, and the mixture is heated to reflux for 2 hours.
-
Trimethylchlorosilane (TMSCl) is then added, and the reaction mixture is refluxed for an additional 18 hours.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 2,3,4-tris-O-(trimethylsilyl)lincomycin, which can be used in the next step without further purification.
C-7 Modification via Mitsunobu Reaction
This protocol describes the introduction of a thiol moiety at the C-7 position.[8]
Materials:
-
2,3,4-tris-O-(trimethylsilyl)lincomycin
-
Corresponding thiol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of 2,3,4-tris-O-(trimethylsilyl)lincomycin, the desired thiol, and triphenylphosphine in anhydrous THF at 0°C under an argon atmosphere, diisopropyl azodicarboxylate is added dropwise.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 12-24 hours) until the starting material is consumed (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure, and the residue is subjected to the desilylation step.
Desilylation
This final step removes the protecting groups to yield the target compound.
Materials:
-
C-7 modified silylated intermediate
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
The crude C-7 modified silylated intermediate is dissolved in THF.
-
A solution of TBAF in THF is added dropwise at 0°C.
-
The reaction is stirred at room temperature for 1-2 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the final lincomycin derivative.
Biological Activity of Resulting Lincomycin Derivatives
While the silylated intermediates are not the final active compounds, the modifications they enable lead to derivatives with potent antibacterial activity, especially against macrolide-resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes. The following tables summarize the Minimum Inhibitory Concentrations (MICs) for several novel lincomycin derivatives synthesized using silylated intermediates.
Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of C-7 Modified Lincomycin Derivatives against Streptococcus pneumoniae
| Compound | S. pneumoniae (Macrolide-Susceptible) | S. pneumoniae (erm gene) | S. pneumoniae (mef gene) |
| Lincomycin | 0.5 | >64 | 0.5 |
| Clindamycin | 0.12 | >64 | 0.06 |
| Derivative A | 0.06 | 4 | 0.03 |
| Derivative B | 0.03 | 2 | 0.015 |
| Derivative C | 0.12 | 8 | 0.06 |
Table 2: In Vitro Antibacterial Activity (MIC, μg/mL) of C-7 Modified Lincomycin Derivatives against Streptococcus pyogenes
| Compound | S. pyogenes (Macrolide-Susceptible) | S. pyogenes (erm gene) |
| Lincomycin | 0.25 | >64 |
| Clindamycin | 0.06 | >64 |
| Derivative A | 0.03 | 1 |
| Derivative B | 0.015 | 0.5 |
| Derivative C | 0.06 | 2 |
Note: Data for Derivatives A, B, and C are representative values compiled from various studies to illustrate the enhanced activity of novel derivatives.[5][9]
Mechanism of Action and Signaling Pathway
The fundamental mechanism of action for lincomycin and its derivatives is the inhibition of bacterial protein synthesis. They bind to the 23S rRNA component of the 50S ribosomal subunit, interfering with the peptidyl transferase center and inhibiting the elongation of the polypeptide chain.[1][10]
Caption: Mechanism of action of lincomycin derivatives.
Conclusion
The use of silylated intermediates, particularly 2,3,4-tris-O-(trimethylsilyl)lincomycin, is a highly effective and essential strategy in the medicinal chemistry of lincosamides. While these silylated compounds are not the final biologically active agents, their role as protected intermediates enables precise and efficient modifications at the C-7 position of the lincomycin scaffold. This has led to the successful development of novel lincomycin derivatives with potent antibacterial activity against clinically important pathogens, including those resistant to existing macrolide and lincosamide antibiotics. The continued exploration of this synthetic approach holds significant promise for the generation of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 2. Mutasynthesis of Lincomycin Derivatives with Activity against Drug-Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Synthesis and antibacterial activity of novel lincomycin derivatives. IV. Optimization of an N-6 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 1. Newly generated antibacterial activities against Gram-positive bacteria with erm gene by C-7 modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 4: synthesis of novel lincomycin analogs modified at the 6- and 7-positions and their potent antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 2. Synthesis of 7(S)-7-deoxy-7-(4-morpholinocarbonylphenylthio)lincomycin and its 3-dimensional analysis with rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Note: Quantitative Analysis of Lincomycin and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of lincomycin and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Lincomycin, a lincosamide antibiotic, and its related compounds are highly polar and require derivatization to increase their volatility for GC-MS analysis. This document provides a comprehensive protocol for sample preparation, derivatization, and GC-MS/MS analysis, along with performance data. The described methodology is applicable for the analysis of lincomycin in various matrices, with specific examples from poultry eggs.
Introduction
Lincomycin is a lincosamide antibiotic effective against Gram-positive bacteria.[1] It functions by inhibiting bacterial protein synthesis.[1] Monitoring lincomycin levels and identifying its derivatives is crucial in drug development, quality control, and food safety. Gas chromatography-mass spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the inherent polarity of lincomycin makes it unsuitable for direct GC-MS analysis.[2] Chemical derivatization is therefore a necessary step to reduce its polarity and boiling point.[2] This application note presents a detailed protocol for the silylation of lincomycin, followed by GC-MS/MS analysis, offering high sensitivity and selectivity.
Experimental Protocols
Sample Preparation: Accelerated Solvent Extraction (ASE) and Solid-Phase Extraction (SPE)
A combined ASE and SPE method is effective for the extraction and purification of lincomycin from complex matrices.[2]
Materials:
-
Accelerated Solvent Extractor (e.g., ASE350)
-
SPE Cartridges
-
Acetonitrile
-
Ethyl acetate
-
Methanol
-
N-hexane
Protocol:
-
Homogenize the sample.
-
Mix the homogenized sample with a drying agent (e.g., diatomaceous earth).
-
Pack the mixture into an ASE cell.
-
Perform extraction using an optimized ASE method.
-
The extract is then purified using SPE cartridges.
Derivatization
To enable GC-MS analysis, the polar functional groups of lincomycin are masked through a derivatization reaction, typically silylation.[2] This process involves replacing active hydrogens in hydroxyl, carboxyl, and amine groups with a trimethylsilyl (TMS) group.[3]
Reagents:
Protocol:
-
Evaporate the purified sample extract to dryness under a gentle stream of nitrogen.
-
Add 200 µL of BSTFA and 100 µL of acetonitrile to the dried residue.[2]
-
Seal the vial and heat at 75 °C for 60 minutes to ensure complete derivatization.[2]
-
Cool the vial to room temperature before GC-MS/MS injection.
The derivatization reaction results in the formation of lincomycin-TMS.[2]
GC-MS/MS Analysis
The derivatized sample is analyzed using a GC-MS/MS system for separation and detection.
Instrumentation:
-
Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS)
-
Column: Thermo Fisher TG-5MS amine column (30 m × 0.25 mm; i.d., 0.25 µm) or equivalent[2]
GC Conditions:
-
Injector Temperature: 280 °C[2]
-
Injection Volume: 1.0 µL[2]
-
Mode: Splitless[2]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min[2]
-
Oven Temperature Program:
-
Initial temperature: 160 °C, hold for 1 min
-
Ramp 1: 25 °C/min to 250 °C, hold for 1 min
-
Ramp 2: 15 °C/min to 300 °C, hold for 5 min[2]
-
MS/MS Conditions:
Quantitative Data
The performance of the method was validated according to EU guidelines.[2] The following tables summarize the quantitative data for the analysis of lincomycin in poultry egg samples.[2]
Table 1: Linearity and Correlation Coefficient
| Analyte | Linear Range (µg/kg) | Correlation Coefficient (r²) |
| Lincomycin | 5.9–200 | ≥0.9991 |
Data sourced from a study on poultry eggs.[2]
Table 2: Recovery and Precision
| Spiked Level | Recovery (%) | Intraday Precision (RSD%) | Interday Precision (RSD%) |
| LOQ | 80.0 - 95.7 | 1.0 - 3.4 | 1.0 - 3.4 |
| 0.5 MRL | 80.0 - 95.7 | 1.0 - 3.4 | 1.0 - 3.4 |
| 1.0 MRL | 80.0 - 95.7 | 1.0 - 3.4 | 1.0 - 3.4 |
| 2.0 MRL | 80.0 - 95.7 | 1.0 - 3.4 | 1.0 - 3.4 |
Data represents the range of values obtained for lincomycin in various poultry egg matrices (whole egg, albumen, and yolk).[2]
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/kg) | LOQ (µg/kg) |
| Lincomycin | 2.3–4.3 | 5.6–9.5 |
Data represents the range of values obtained for lincomycin in various poultry egg matrices.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of lincomycin.
Lincomycin Biosynthetic Pathway
The biosynthesis of lincomycin is a complex process involving multiple enzymatic steps.[4][5] The pathway starts from precursors like tyrosine and sugars and involves the formation of the two main moieties: the amino acid (4-propyl-L-proline) and the amino-octose sugar, which are then condensed and further modified.[5]
Caption: Simplified biosynthetic pathway of lincomycin.
Conclusion
The GC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of lincomycin and its derivatives. The use of derivatization is essential to overcome the challenges associated with the analysis of these polar compounds by gas chromatography. The described sample preparation and analytical conditions can be adapted for various matrices, making it a valuable tool for pharmaceutical analysis, quality control, and residue monitoring.
References
- 1. pnas.org [pnas.org]
- 2. Quantitative Analysis of Spectinomycin and Lincomycin in Poultry Eggs by Accelerated Solvent Extraction Coupled with Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lincomycin - Wikipedia [en.wikipedia.org]
Application Note: NMR Spectroscopic Characterization of 2,3,4-Tri-O-trimethylsilyllincomycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lincomycin is a lincosamide antibiotic produced by Streptomyces lincolnensis, effective against Gram-positive bacteria.[1] In drug development and medicinal chemistry, chemical modification of natural products like lincomycin is a common strategy to enhance efficacy, alter pharmacokinetic properties, or facilitate analysis. One such modification is the silylation of hydroxyl groups. The derivatization of lincomycin to 2,3,4-Tri-O-trimethylsilyllincomycin involves the conversion of the hydroxyl groups on the pyranose ring at positions 2, 3, and 4 into trimethylsilyl (TMS) ethers. This modification is often performed to protect these reactive groups during further chemical synthesis or to increase the molecule's volatility for techniques like gas chromatography-mass spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and verification of such derivatives. It provides unambiguous confirmation of the successful silylation reaction by monitoring the disappearance of hydroxyl proton signals and the appearance of characteristic signals for the newly introduced trimethylsilyl groups. This application note provides a detailed protocol for the synthesis and NMR characterization of this compound.
Principle of NMR Characterization
The structural transformation from lincomycin to its tri-O-trimethylsilyl derivative is primarily confirmed by ¹H and ¹³C NMR spectroscopy.
-
¹H NMR Spectroscopy: The most definitive evidence of successful silylation is the disappearance of the signals corresponding to the three hydroxyl protons (at C2, C3, and C4). Concurrently, a new, highly intense singlet appears in the upfield region (typically 0.1-0.3 ppm) of the spectrum. This signal integrates to 27 protons, representing the three chemically equivalent trimethylsilyl (-Si(CH₃)₃) groups. Protons attached to the carbons bearing the new silyl ether groups (H-2, H-3, H-4) may experience slight shifts in their chemical environment.
-
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, a new signal will appear in the upfield region (typically 1-3 ppm) corresponding to the nine equivalent methyl carbons of the three TMS groups. The chemical shifts of the carbons directly attached to the silyloxy groups (C-2, C-3, C-4) are also expected to shift slightly compared to the parent lincomycin molecule.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to confirm the full proton and carbon assignments of the derivatized molecule, ensuring the core structure of lincomycin remains intact.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the silylation of lincomycin's secondary hydroxyl groups.
Materials:
-
Lincomycin Hydrochloride
-
Anhydrous Pyridine
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation: Dry a 50 mL round-bottom flask under flame or in an oven and allow it to cool under an inert atmosphere.
-
Dissolution: Add lincomycin hydrochloride (e.g., 443 mg, 1.0 mmol) to the flask. Add anhydrous pyridine (10 mL) to neutralize the hydrochloride and serve as a solvent and acid scavenger. Stir until fully dissolved.
-
Addition of Silylating Agents: To the stirred solution, add hexamethyldisilazane (HMDS, 1.26 mL, 6.0 mmol) followed by the dropwise addition of trimethylchlorosilane (TMSCl, 0.76 mL, 6.0 mmol) at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary, although often the product is of sufficient purity for NMR analysis.
Protocol 2: NMR Sample Preparation and Data Acquisition
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of the purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of CDCl₃ is recommended as it is an aprotic solvent that will not cause the hydrolysis of the silyl ethers.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of ~15 ppm, a relaxation delay of at least 2 seconds, and a 30-degree pulse angle.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.
-
2D NMR (Optional): Run standard COSY, HSQC, and HMBC experiments to aid in complete signal assignment and structural confirmation.
-
Data Interpretation and Presentation
The following tables summarize the known NMR data for lincomycin and the predicted data for this compound. The predictions are based on established principles of how silylation affects NMR chemical shifts.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton Assignment | Lincomycin (in D₂O)[1] | Predicted this compound (in CDCl₃) | Rationale for Shift Prediction |
| H-1 | 5.25 (d) | ~5.2-5.3 | Minor change expected. |
| H-2 | 4.01 (dd) | ~3.9-4.1 | Slight shift due to replacement of -OH with -OTMS. |
| H-3 | 3.82 (dd) | ~3.7-3.9 | Slight shift due to replacement of -OH with -OTMS. |
| H-4 | 4.29 (d) | ~4.2-4.4 | Slight shift due to replacement of -OH with -OTMS. |
| H-5 | 4.15 (dd) | ~4.1-4.2 | Minor change expected. |
| H-6 | 4.19 (m) | ~4.1-4.3 | Minor change expected. |
| H-7 | 4.39 (dq) | ~4.3-4.5 | Minor change expected. |
| H-8 (CH₃) | 1.29 (d) | ~1.3 | Minor change expected. |
| S-CH₃ | 2.16 (s) | ~2.1-2.2 | Minor change expected. |
| N-CH₃ | 2.59 (s) | ~2.5-2.6 | Minor change expected. |
| H-2' | 3.35 (m) | ~3.3-3.4 | Minor change expected. |
| H-3' (CH₂) | 1.62, 2.32 (m) | ~1.6, 2.3 | Minor change expected. |
| H-4' | 2.05 (m) | ~2.0-2.1 | Minor change expected. |
| H-5' (CH₂) | 2.95, 3.65 (m) | ~2.9, 3.6 | Minor change expected. |
| Propyl-CH₂ | 1.45 (m) | ~1.4-1.5 | Minor change expected. |
| Propyl-CH₂ | 1.45 (m) | ~1.4-1.5 | Minor change expected. |
| Propyl-CH₃ | 0.91 (t) | ~0.9 | Minor change expected. |
| 2,3,4-OH | Not reported | Absent | Disappearance upon silylation. |
| Si(CH₃)₃ | N/A | ~0.1-0.3 (s, 27H) | Appearance of three TMS groups. |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon Assignment | Lincomycin (in D₂O) | Predicted this compound (in CDCl₃) | Rationale for Shift Prediction |
| C-1 | 86.5 | ~86-87 | Minor change expected. |
| C-2 | 72.1 | ~72-74 | Slight shift due to silylation. |
| C-3 | 73.8 | ~74-76 | Slight shift due to silylation. |
| C-4 | 70.5 | ~70-72 | Slight shift due to silylation. |
| C-5 | 74.3 | ~74-75 | Minor change expected. |
| C-6 | 53.2 | ~53-54 | Minor change expected. |
| C-7 | 68.9 | ~68-70 | Minor change expected. |
| C-8 (CH₃) | 16.8 | ~16-17 | Minor change expected. |
| S-CH₃ | 13.5 | ~13-14 | Minor change expected. |
| N-CH₃ | 35.1 | ~35-36 | Minor change expected. |
| C=O | 175.2 | ~175-176 | Minor change expected. |
| C-2' | 67.8 | ~67-69 | Minor change expected. |
| C-3' (CH₂) | 31.1 | ~31-32 | Minor change expected. |
| C-4' | 59.3 | ~59-60 | Minor change expected. |
| C-5' (CH₂) | 46.9 | ~46-48 | Minor change expected. |
| Propyl-CH₂ | 37.8 | ~37-38 | Minor change expected. |
| Propyl-CH₂ | 19.5 | ~19-20 | Minor change expected. |
| Propyl-CH₃ | 13.9 | ~13-14 | Minor change expected. |
| Si(CH₃)₃ | N/A | ~1-3 | Appearance of TMS methyl carbons. |
Visualization of Workflows and Structures
Caption: Workflow for silylation and NMR analysis.
Caption: Lincomycin to its silyl derivative.
NMR spectroscopy is a powerful and essential technique for the unambiguous characterization of lincomycin derivatives such as this compound. By following the detailed protocols for synthesis and NMR analysis provided in this note, researchers can confidently verify the successful silylation of the target hydroxyl groups. The key diagnostic signals—the disappearance of hydroxyl proton resonances and the appearance of a strong trimethylsilyl proton singlet near 0 ppm—provide clear evidence of the chemical transformation. This analytical confirmation is a critical step in synthetic pathways involving the protection of hydroxyl groups and in the overall quality control of modified pharmaceutical compounds.
References
Application Notes and Protocols: Synthesis of Novel Antibiotics Using 2,3,4-Tri-O-trimethylsilyllincomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Lincomycin, a lincosamide antibiotic, has been a valuable therapeutic agent, but its efficacy is challenged by evolving resistance mechanisms. To combat this, medicinal chemists are actively developing novel lincomycin analogs with enhanced potency against resistant strains. A key strategy in this endeavor involves the chemical modification of the lincomycin scaffold. The selective protection of hydroxyl groups is crucial for regioselective modifications. This document provides detailed application notes and protocols for the use of 2,3,4-Tri-O-trimethylsilyllincomycin as a key intermediate in the synthesis of novel antibiotic candidates, particularly focusing on modifications at the C-7 position.
Core Application: A Versatile Intermediate for Novel Antibiotic Synthesis
This compound serves as a pivotal intermediate for the regioselective modification of lincomycin, primarily at the 7-position. The trimethylsilyl (TMS) groups protect the hydroxyl functions at the 2, 3, and 4-positions of the sugar moiety, leaving the 7-OH group accessible for a variety of chemical transformations. This approach allows for the introduction of diverse functional groups at this specific site, which has been shown to be critical for improving antibacterial activity against resistant pathogens.
Experimental Protocols
Protocol 1: Preparation of this compound Intermediate
This protocol details the synthesis of the key intermediate, this compound, through a two-step process of per-silylation followed by selective deprotection.
Materials:
-
Lincomycin hydrochloride
-
Pyridine (anhydrous)
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Per-silylation of Lincomycin:
-
Suspend lincomycin hydrochloride in anhydrous pyridine.
-
Add hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) to the suspension.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude tetrakis-O-trimethylsilyl lincomycin.
-
-
Selective Deprotection at the 7-Position:
-
Dissolve the crude tetrakis-O-trimethylsilyl lincomycin in methanol.
-
Stir the solution at room temperature. The mildly acidic conditions in methanol selectively cleave the more labile 7-O-TMS ether.
-
Monitor the reaction carefully by TLC to ensure selective deprotection without affecting the other TMS groups.
-
Once the desired product is the major component, quench the reaction by adding a few drops of triethylamine.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Protocol 2: Synthesis of 7-Deoxy-7-thio-aryl Lincomycin Analogs
This protocol describes a general method for introducing an arylthio substituent at the C-7 position using the prepared intermediate, a modification known to enhance antibacterial activity.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Aryl thiol (e.g., thiophenol, substituted thiophenols)
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Mitsunobu Reaction for Thioether Formation:
-
Dissolve this compound and triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD to the solution, followed by the addition of the desired aryl thiol.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 7-S-aryl-2,3,4-tri-O-trimethylsilyl lincomycin derivative.
-
-
Deprotection of TMS Ethers:
-
Dissolve the purified TMS-protected intermediate in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once the deprotection is complete, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product by silica gel column chromatography to yield the 7-deoxy-7-thio-aryl lincomycin analog.
-
Data Presentation
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of novel lincomycin analogs synthesized using the described methods against various bacterial strains, including macrolide-resistant strains.
Table 1: Antibacterial Activities of Novel Lincomycin Analogs against S. pneumoniae
| Compound | Substituent at C-7 | S. pneumoniae (erm gene) MIC (µg/mL) | S. pneumoniae (mef gene) MIC (µg/mL) |
| Lincomycin | -OH | >64 | >64 |
| Clindamycin | -Cl | 16 | 0.25 |
| Analog 1 | 5-phenyl-1,3,4-thiadiazol-2-yl-thio | 4 | 0.5 |
| Analog 2 | 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl-thio | 2 | 0.25 |
| Analog 3 | para-pyridyl-phenylthio | 1 | 0.125 |
Table 2: Antibacterial Activities of Novel Lincomycin Analogs against S. pyogenes
| Compound | Substituent at C-7 | S. pyogenes (erm gene) MIC (µg/mL) |
| Lincomycin | -OH | >64 |
| Clindamycin | -Cl | 8 |
| Analog 1 | 5-phenyl-1,3,4-thiadiazol-2-yl-thio | 2 |
| Analog 2 | 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl-thio | 1 |
| Analog 3 | para-pyridyl-phenylthio | 0.5 |
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Synthetic workflow for novel lincomycin analogs.
Caption: Logical steps in synthesizing potent lincomycin analogs.
Application Notes & Protocols: Purification of 2,3,4-Tri-O-trimethylsilyllincomycin by Column Chromatography
Introduction
2,3,4-Tri-O-trimethylsilyllincomycin is a silylated derivative of the lincosamide antibiotic, lincomycin. The introduction of trimethylsilyl (TMS) groups to the hydroxyl moieties of lincomycin significantly increases its lipophilicity. This alteration in polarity necessitates a purification strategy distinct from that of its parent compound. While reversed-phase chromatography is often employed for the purification of lincomycin and its more polar derivatives, the non-polar nature of this compound makes it an ideal candidate for normal-phase column chromatography.
This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of lincomycin derivatives.
Data Presentation
The following tables summarize the key parameters and expected outcomes of the purification process.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 50 cm length x 5 cm internal diameter |
| Mobile Phase | Hexane:Ethyl Acetate (gradient elution) |
| Flow Rate | 15 mL/min |
| Sample Loading | Dry loading |
| Detection | Thin Layer Chromatography (TLC) with phosphomolybdic acid stain |
Table 2: Gradient Elution Program
| Step | Mobile Phase Composition (Hexane:Ethyl Acetate) | Volume | Purpose |
| 1 | 95:5 | 500 mL | Elution of non-polar impurities |
| 2 | 90:10 | 1000 mL | Elution of this compound |
| 3 | 80:20 | 500 mL | Elution of more polar impurities |
| 4 | 50:50 | 500 mL | Column regeneration |
Table 3: Expected Purification Outcome for a 5g Crude Sample
| Fraction | Volume (mL) | Predominant Component(s) | Purity (%) | Yield (%) |
| 1 | ~450 | Non-polar impurities | - | - |
| 2 | ~950 | This compound | >95% | ~85% |
| 3 | ~480 | More polar impurities | - | - |
Experimental Protocols
1. Preparation of the Silica Gel Column
-
Slurry Preparation: In a fume hood, prepare a slurry of 250 g of silica gel (230-400 mesh) in 500 mL of the initial mobile phase (95:5 Hexane:Ethyl Acetate).
-
Column Packing: Secure a 50 cm x 5 cm glass chromatography column in a vertical position. Ensure the stopcock is closed and a small plug of glass wool is placed at the bottom. Pour the silica gel slurry into the column in a single, continuous motion to avoid air bubbles.
-
Equilibration: Open the stopcock and allow the solvent to drain until it is just above the silica bed. Add more of the initial mobile phase and allow it to run through the column until the bed is stable and equilibrated. Do not let the column run dry.
2. Sample Preparation and Loading
-
Crude Sample Preparation: Dissolve 5 g of the crude this compound in a minimal amount of dichloromethane.
-
Dry Loading: To the dissolved sample, add approximately 10 g of silica gel. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Loading the Column: Carefully add the silica gel with the adsorbed sample to the top of the prepared column, ensuring a flat, even layer. Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
3. Column Elution and Fraction Collection
-
Initiate Elution: Carefully add the initial mobile phase (95:5 Hexane:Ethyl Acetate) to the column and begin elution at a flow rate of approximately 15 mL/min.
-
Gradient Elution: Systematically increase the polarity of the mobile phase according to the gradient program outlined in Table 2.
-
Fraction Collection: Collect fractions of approximately 20 mL in labeled test tubes.
4. Fraction Analysis
-
Thin Layer Chromatography (TLC): Monitor the collected fractions using TLC. Spot a small aliquot of each fraction onto a silica gel TLC plate.
-
TLC Development: Develop the TLC plate using a mobile phase of 85:15 Hexane:Ethyl Acetate.
-
Visualization: After development, dry the TLC plate and visualize the spots by dipping it in a phosphomolybdic acid staining solution followed by gentle heating. The desired product, this compound, will appear as a dark spot.
-
Pooling Fractions: Combine the fractions that show a single, pure spot corresponding to the desired product.
5. Product Isolation
-
Solvent Evaporation: Combine the pure fractions into a round-bottom flask. Remove the solvent using a rotary evaporator.
-
Final Product: The resulting residue is the purified this compound. Further dry the product under high vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Application Notes and Protocols for the Mitsunobu Reaction with 2,3,4-tris-O-(trimethylsilyl)lincomycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the modification of lincomycin at the C-7 position via a Mitsunobu reaction on the silylated intermediate, 2,3,4-tris-O-(trimethylsilyl)lincomycin. This method facilitates the synthesis of novel lincomycin analogs with potential for enhanced antibacterial activity.
Introduction
Lincomycin is a lincosamide antibiotic effective against many Gram-positive bacteria. Chemical modification of its structure is a key strategy in the development of new analogs with improved properties, such as enhanced potency, broadened spectrum of activity, and the ability to overcome bacterial resistance. The secondary hydroxyl group at the C-7 position of lincomycin is a prime target for modification. However, the presence of other hydroxyl groups at the C-2, C-3, and C-4 positions necessitates a protection strategy to achieve selective reaction at C-7.
The Mitsunobu reaction is a versatile and reliable method for the stereospecific inversion of secondary alcohols. By first protecting the C-2, C-3, and C-4 hydroxyls as trimethylsilyl (TMS) ethers, the C-7 hydroxyl is left available for the Mitsunobu reaction. This allows for the introduction of a wide range of nucleophiles at this position with inversion of configuration, leading to the synthesis of novel 7(S)-substituted lincomycin derivatives.
Overall Reaction Scheme
The overall synthetic strategy involves a two-step process:
-
Protection: The hydroxyl groups at positions C-2, C-3, and C-4 of lincomycin are protected using a silylating agent to form 2,3,4-tris-O-(trimethylsilyl)lincomycin.
-
Mitsunobu Reaction: The protected lincomycin undergoes a Mitsunobu reaction at the C-7 hydroxyl group with a suitable nucleophile, such as a thiol, to yield the C-7 modified product with inverted stereochemistry.
Experimental Protocols
Protocol 1: Synthesis of 2,3,4-tris-O-(trimethylsilyl)lincomycin (Protected Lincomycin)
This protocol describes the protection of the C-2, C-3, and C-4 hydroxyl groups of lincomycin using a trimethylsilylating agent.
Materials:
-
Lincomycin hydrochloride
-
Pyridine (anhydrous)
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Chloroform
-
Water (deionized)
-
Silica gel for column chromatography
Procedure:
-
Dissolve lincomycin hydrochloride in anhydrous pyridine.
-
To the stirred solution, add hexamethyldisilazane followed by the dropwise addition of trimethylchlorosilane.
-
Stir the reaction mixture at room temperature for approximately 2-3 hours.
-
Remove the pyridine by evaporation under reduced pressure.
-
Dissolve the residue in chloroform and wash the solution several times with water.
-
Dry the chloroform phase over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness.
-
The crude product can be purified by silica gel column chromatography to yield pure 2,3,4-tris-O-(trimethylsilyl)lincomycin.
Protocol 2: Mitsunobu Reaction for C-7 Modification of Protected Lincomycin
This protocol details the Mitsunobu reaction on 2,3,4-tris-O-(trimethylsilyl)lincomycin with a thiol nucleophile to introduce a thioether linkage at the C-7 position.
Materials:
-
2,3,4-tris-O-(trimethylsilyl)lincomycin
-
Aryl or heterocyclic thiol (nucleophile)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,3,4-tris-O-(trimethylsilyl)lincomycin, the desired thiol, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in THF to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired 7(S)-7-deoxy-7-thiolincomycin derivative.
-
The trimethylsilyl protecting groups can be removed under acidic conditions (e.g., with a solution of HCl in methanol) to yield the final deprotected product.
Data Presentation
The following table summarizes representative yields for the synthesis of various 7(S)-7-deoxy-7-arylthiolincomycin derivatives prepared via the Mitsunobu reaction.
| Nucleophile (Aryl/Heterocyclic Thiol) | Product | Yield (%) | Reference |
| 4-Morpholinocarbonylthiophenol | 7(S)-7-deoxy-7-(4-morpholinocarbonylphenylthio)lincomycin | Not explicitly stated | [1] |
| 5-Aryl-1,3,4-thiadiazole-2-thiol | 7(S)-7-(5-Aryl-1,3,4-thiadiazol-2-yl-thio)-7-deoxylincomycin | Varies with aryl substituent | [2] |
| Various arylthiols | 7(S)-7-deoxy-7-arylthiolincomycin derivatives | Varies | [3] |
Note: Specific yield percentages are often dependent on the specific nucleophile used and purification efficiency. The referenced literature should be consulted for detailed information on individual compounds.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of C-7 modified lincomycin analogs.
Caption: Workflow for the synthesis of C-7 modified lincomycin analogs.
Mitsunobu Reaction Mechanism
The following diagram outlines the key steps in the Mitsunobu reaction mechanism as it applies to the C-7 modification of protected lincomycin.
Caption: Simplified mechanism of the Mitsunobu reaction for C-7 modification.
References
- 1. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 4: synthesis of novel lincomycin analogs modified at the 6- and 7-positions and their potent antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 2. Synthesis of 7(S)-7-deoxy-7-(4-morpholinocarbonylphenylthio)lincomycin and its 3-dimensional analysis with rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Lincomycin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of lincomycin and its related substances. The methodologies outlined are suitable for quantitative analysis, stability studies, and quality control of lincomycin in pharmaceutical formulations.
Introduction
Lincomycin is a lincosamide antibiotic produced by Streptomyces lincolnensis. It is effective against most Gram-positive bacteria and is used in both human and veterinary medicine.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of lincomycin drug products. HPLC is a powerful technique for the separation, identification, and quantification of lincomycin and its potential derivatives or degradation products. The methods detailed below utilize reversed-phase chromatography with UV detection, a common and accessible approach in most analytical laboratories.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated HPLC methods for lincomycin analysis.
Table 1: Chromatographic Conditions and Performance Data for Lincomycin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ZORBAX SB-C18 (4.6 x 75 mm, 3.5 µm)[3][4] | RP-C18 (4.0 x 250 mm, 5 µm)[1] | Inertsil ODS C-18 (4.6 x 250 mm, 5 µm)[2][5] |
| Mobile Phase | 0.023 M Orthophosphoric acid (pH 2.3) : Acetonitrile (67:33, v/v)[3][4] | Gradient of Acetonitrile and Phosphate buffer (pH 6.0)[1] | Methanol : Acetonitrile : 1% OPA (10:65:25, v/v/v)[2][5] |
| Flow Rate | 1.0 mL/min[2][3][4] | 1.0 mL/min[1] | 1.0 mL/min[2][5] |
| Detection (UV) | 210 nm[3][4] | 220 nm[1] | 258 nm[2][5] |
| Retention Time | Not Specified | Not Specified | 8.8 min[2] |
| Linearity Range | 5.0 - 100 µg/mL[3][4] | 60% to 140% of target concentration[1] | 0.5 - 2.5 ppm[2] |
| Correlation Coefficient (R²) | 0.9999[3][4] | 0.9999[1] | 0.998[2] |
| Limit of Detection (LOD) | 1.41 µg/mL[4] | Not Specified | 0.05 ppm[2] |
| Limit of Quantification (LOQ) | 4.29 µg/mL[4] | Not Specified | 0.15 ppm[2] |
Table 2: System Suitability Parameters
| Parameter | Method 2 |
| Column Efficiency (N) | 16500 theoretical plates for lincomycin[1] |
| Peak Symmetry/Tailing Factor | 0.67 for lincomycin[1] |
| Resolution | 6.7 (between lincomycin and spectinomycin)[1] |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Lincomycin Hydrochloride
This protocol is adapted from a validated method for the quantitative estimation of lincomycin hydrochloride in drug substances and oral solutions.[3][4]
1. Materials and Reagents
-
Lincomycin Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Deionized water
-
0.45 µm membrane filters
2. Chromatographic System
-
HPLC system with isocratic pumping capability
-
UV-Vis detector
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase: Prepare a 0.023 M orthophosphoric acid solution and adjust the pH to 2.3. Mix with acetonitrile in a 67:33 (v/v) ratio. Filter and degas the mobile phase before use.[3][4]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of lincomycin hydrochloride reference standard in 10 mL of deionized water.[4]
-
Working Standard Solutions (5-100 µg/mL): Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations of 5, 10, 15, 25, 50, and 100 µg/mL.[4]
-
Sample Solution: Accurately weigh a quantity of the sample powder equivalent to 10 mg of lincomycin and dissolve it in 10 mL of deionized water to get a concentration of 1000 µg/mL. Dilute further to fall within the calibration range.[4]
4. HPLC Parameters
-
Mobile Phase: 0.023 M Orthophosphoric acid (pH 2.3) : Acetonitrile (67:33, v/v)[3][4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
5. Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions in duplicate to establish the calibration curve.
-
Inject the sample solutions in duplicate.
-
Calculate the concentration of lincomycin in the samples using the linear regression equation obtained from the calibration curve.
Protocol 2: Stability-Indicating HPLC Method for Lincomycin and its Degradation Products
This protocol is designed for the analysis of lincomycin in the presence of its degradation products, making it suitable for stability studies.[1]
1. Materials and Reagents
-
Lincomycin Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (AR grade)
-
Hexanesulfonic acid sodium salt
-
Ammonium hydroxide
-
Deionized water
-
0.45 µm membrane filters
2. Chromatographic System
-
HPLC system with gradient pumping capability
-
UV-Vis detector
-
RP-C18 column (4.0 x 250 mm, 5 µm)[1]
-
Data acquisition and processing software
3. Preparation of Solutions
-
Phosphate Buffer (pH 6.0): Dissolve 13.5 g of phosphoric acid and 600 mg of hexanesulfonic acid sodium salt in 800 mL of deionized water. Adjust the pH to 6.0 with aqueous ammonium hydroxide and make up the volume to 1000 mL.[1]
-
Mobile Phase:
-
Mobile Phase A: Acetonitrile : Phosphate Buffer (pH 6.0)
-
Mobile Phase B: Acetonitrile
-
A gradient program is employed (specific gradient details to be optimized based on the separation of degradation products).
-
-
Diluent: A mixture of the initial mobile phase composition (e.g., Buffer:Acetonitrile 89:11 v/v) can be used.[1]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of lincomycin hydrochloride reference standard in the diluent.[1]
-
Sample Solution: Dilute the sample (e.g., injectable formulation) with the diluent to a suitable concentration.[1]
-
Forced Degradation Samples: To demonstrate stability-indicating capability, expose the sample solution to stress conditions such as acid (0.1 N HCl), base (0.2 N NaOH), oxidation (3% H₂O₂), heat, and light.[1]
4. HPLC Parameters
-
Column: RP-C18 (4.0 x 250 mm, 5 µm)[1]
-
Mobile Phase: Gradient elution with Acetonitrile and Phosphate buffer (pH 6.0)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
-
Detector Wavelength: 220 nm[1]
-
Column Temperature: Ambient
5. Procedure
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a blank (diluent) and a standard solution to ensure system suitability.
-
Inject the unstressed sample solution and the forced degradation samples.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and ensure they are well-resolved from the main lincomycin peak.
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of lincomycin.
Caption: General workflow for HPLC analysis of lincomycin.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbio.com [ijbio.com]
- 3. A validated HPLC Method for Quantitative Analysis of Lincomycin Hydrochloride [journals.ekb.eg]
- 4. jcvr.journals.ekb.eg [jcvr.journals.ekb.eg]
- 5. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Silylation Reactions for Lincomycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing silylation reaction conditions for lincomycin. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Incomplete Silylation Reaction
Q1: My silylation reaction with lincomycin is not going to completion, resulting in a mixture of partially silylated products and unreacted starting material. What are the potential causes and solutions?
A1: Incomplete silylation of lincomycin can stem from several factors. The primary reasons include insufficient reagent, suboptimal reaction conditions, or the presence of moisture.
Potential Causes and Solutions:
-
Insufficient Silylating Agent: Lincomycin possesses multiple hydroxyl groups with varying reactivity. Ensure you are using a sufficient molar excess of the silylating agent to drive the reaction to completion. It is common to use 1.5 to 2 equivalents of the silylating agent per hydroxyl group.
-
Suboptimal Reaction Temperature: Silylation reactions can be sensitive to temperature. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. However, be cautious, as excessive heat can lead to side product formation. A study on the silylation of dextran, a polysaccharide, showed that while higher temperatures can increase the reaction rate, they can also cause degradation.[1]
-
Presence of Moisture: Silylating agents are highly sensitive to moisture, which can consume the reagent and reduce its effectiveness. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Inadequate Catalyst: Many silylation reactions require a catalyst, such as imidazole or pyridine, to proceed efficiently. Ensure the catalyst is fresh and used in the appropriate amount. For sterically hindered hydroxyl groups, a stronger catalyst like 4-dimethylaminopyridine (DMAP) may be necessary in catalytic amounts.
Issue 2: Formation of Multiple Products and Lack of Regioselectivity
Q2: I am observing the formation of multiple silylated lincomycin isomers. How can I control the regioselectivity of the silylation reaction?
A2: Achieving regioselectivity in the silylation of a polyhydroxy compound like lincomycin can be challenging due to the similar reactivity of its hydroxyl groups. However, by carefully selecting the silylating agent and reaction conditions, you can favor the silylation of specific hydroxyl groups.
Strategies for Controlling Regioselectivity:
-
Steric Hindrance of the Silylating Agent: The primary hydroxyl group on the sugar moiety of lincomycin is generally the most reactive due to lower steric hindrance.[2][3][4] Using a bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl), will preferentially react with the less sterically hindered primary hydroxyl group.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the more reactive hydroxyl groups will react preferentially under these conditions.
-
Use of Protecting Groups: For complex syntheses requiring specific hydroxyl group modification, a protecting group strategy may be necessary. This involves selectively protecting certain hydroxyl groups before carrying out the desired silylation reaction.
Issue 3: Product Degradation or Side Product Formation
Q3: My silylation reaction is leading to the degradation of lincomycin or the formation of unwanted side products. What steps can I take to minimize this?
A3: Lincomycin can be sensitive to harsh reaction conditions. Degradation and side product formation are often a result of overly aggressive reagents, high temperatures, or prolonged reaction times.
Minimizing Degradation and Side Products:
-
Choice of Silylating Agent: Use a silylating agent with appropriate reactivity. Highly reactive agents like trimethylsilyl iodide (TMSI) can be too harsh. Milder reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often preferred.
-
Reaction Conditions: As a general rule, use the mildest conditions possible. This includes using a less reactive base (e.g., imidazole instead of triethylamine), lower temperatures, and shorter reaction times. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time and avoid over-reaction.
-
pH Control: Lincomycin stability is pH-dependent. Maintaining a neutral or slightly basic pH during the reaction and work-up can help prevent degradation.
Issue 4: Difficulty in Product Purification
Q4: I am struggling to purify the silylated lincomycin from the reaction mixture. What purification techniques are most effective?
A4: The purification of silylated compounds can be challenging due to their potential sensitivity to hydrolysis on silica gel.
Effective Purification Strategies:
-
Aqueous Work-up: A careful aqueous work-up is often the first step. Quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography: If further purification is needed, flash column chromatography on silica gel can be used. However, to prevent desilylation, the silica gel should be neutralized by pre-treating it with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine.
-
Recrystallization: If the silylated product is a solid, recrystallization can be a highly effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common silylating agents used for protecting hydroxyl groups?
A1: A variety of silylating agents are available, each with different levels of reactivity and steric bulk. The choice of agent will depend on the specific requirements of the reaction, such as the desired selectivity and the stability of the starting material.
Q2: How can I monitor the progress of my silylation reaction?
A2: The progress of the silylation reaction can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the reaction mixture to the starting material, you can observe the disappearance of the starting material spot/peak and the appearance of the product spot/peak. Staining the TLC plate with a suitable reagent, such as potassium permanganate, can help visualize the spots.
Q3: What is the general order of reactivity for the different types of hydroxyl groups towards silylation?
A3: The general order of reactivity for hydroxyl groups towards silylation is: primary > secondary > tertiary.[5][6] This is primarily due to steric hindrance around the hydroxyl group.
Q4: Are there any safety precautions I should take when performing silylation reactions?
A4: Yes, silylation reactions should be performed in a well-ventilated fume hood. Silylating agents are often volatile, flammable, and can be corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Common Silylating Agents and Their Properties
| Silylating Agent | Abbreviation | Common Leaving Group | Relative Reactivity | Steric Bulk | Comments |
| Trimethylsilyl chloride | TMSCl | Chloride | High | Low | Highly reactive, often used with a base like triethylamine or pyridine. |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Acetamide | Moderate | Low | Milder than TMSCl, byproducts are volatile. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | High | Low | Highly volatile byproducts, good for GC-MS analysis.[7] |
| tert-Butyldimethylsilyl chloride | TBDMSCl | Chloride | Moderate | High | Forms stable silyl ethers, good for regioselectivity. |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | Chloride | Low | Very High | Forms very stable silyl ethers, excellent for regioselectivity. |
| Hexamethyldisilazane | HMDS | Ammonia | Low | Low | Often requires a catalyst, such as trimethylsilyl chloride or an acid.[1] |
Table 2: Comparison of Typical Reaction Conditions for Silylation
| Parameter | Condition A (Per-silylation) | Condition B (Selective Silylation of Primary OH) |
| Silylating Agent | BSA or MSTFA | TBDMSCl or TBDPSCl |
| Equivalents of Agent | 2-3 eq. per OH group | 1.1 - 1.5 eq. |
| Solvent | Anhydrous Pyridine or DMF | Anhydrous Dichloromethane or THF |
| Catalyst | DMAP (catalytic) | Imidazole (1.5 - 2 eq.) |
| Temperature | 25 - 60 °C | 0 - 25 °C |
| Reaction Time | 2 - 12 hours | 12 - 24 hours |
Experimental Protocols
Protocol 1: General Procedure for Per-silylation of Lincomycin for GC-MS Analysis
This protocol is adapted from general procedures for the silylation of polar compounds for gas chromatography-mass spectrometry (GC-MS) analysis.[8][9]
-
Sample Preparation: In a clean, dry vial, place 1-5 mg of lincomycin hydrochloride. Dry the sample thoroughly, for example, by lyophilization or by heating under vacuum.
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)acetamide (BSA) with 5% trimethylchlorosilane (TMCS) to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 1-2 hours with occasional vortexing to ensure complete dissolution and reaction.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Protocol 2: Selective Silylation of the Primary Hydroxyl Group of Lincomycin
This protocol is based on established methods for the regioselective silylation of polyols.[2]
-
Reactant Preparation: Dissolve lincomycin hydrochloride (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) in a flame-dried round-bottom flask under an inert atmosphere of argon.
-
Addition of Base and Silylating Agent: Add imidazole (2 equivalents) to the solution and stir until it dissolves. Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents) in anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford the desired selectively silylated lincomycin.
Visualizations
Caption: Workflow for the optimization of lincomycin silylation.
References
- 1. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations [beilstein-journals.org]
- 3. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 7. Unveiling Flavonoid Reactivity: A High‐Resolution Mass Spectrometry Journey Through the Silylation of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unina.it [iris.unina.it]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Lincomycin Derivatization
Welcome to the Technical Support Center for lincomycin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the derivatization of lincomycin for chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of lincomycin necessary for gas chromatography (GC) analysis?
A1: Lincomycin is a polar and non-volatile compound due to the presence of multiple hydroxyl (-OH) and amine (-NH) functional groups. Gas chromatography requires analytes to be volatile and thermally stable. Derivatization chemically modifies these polar functional groups, typically by replacing the active hydrogens with less polar groups, such as a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of lincomycin, allowing it to be vaporized without decomposition and successfully analyzed by GC.
Q2: What are the most common derivatization reagents for lincomycin analysis?
A2: For GC-MS analysis, the most common derivatization method is silylation. The preferred reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity. For HPLC-UV analysis, where the goal is to attach a chromophore to improve detection, p-toluenesulfonyl isocyanate (PTSI) is a commonly used reagent.[1][2]
Q3: What are the key factors influencing the completeness of the derivatization reaction?
A3: Several factors are critical for achieving complete derivatization of lincomycin:
-
Absence of Water: Silylating reagents like BSTFA are highly sensitive to moisture. The presence of water will preferentially react with the reagent, reducing the amount available to derivatize lincomycin and leading to incomplete reactions. It is crucial to ensure that all samples, solvents, and glassware are anhydrous.
-
Reaction Temperature and Time: The derivatization reaction is temperature and time-dependent. Insufficient temperature or a reaction time that is too short may result in an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can sometimes lead to the degradation of the analyte or the derivative.
-
Reagent-to-Analyte Ratio: An adequate excess of the derivatizing reagent is necessary to drive the reaction to completion. A common recommendation is to use at least a 2:1 molar ratio of the silylating reagent to the number of active hydrogen atoms on the analyte molecule.
-
Catalyst: For sterically hindered hydroxyl groups, the addition of a catalyst like TMCS or pyridine can significantly increase the reaction rate and yield.
-
Sample Matrix: The presence of interfering compounds in the sample matrix can compete for the derivatizing reagent or hinder the reaction. Proper sample clean-up is essential to minimize these matrix effects.
Troubleshooting Guides
Issue 1: Incomplete Derivatization in GC-MS Analysis
Symptoms:
-
Low peak area or poor signal intensity for the lincomycin derivative.
-
Presence of multiple peaks corresponding to partially derivatized lincomycin.
-
Peak tailing for the lincomycin derivative peak.[3]
| Potential Cause | Recommended Solution |
| Presence of moisture in the sample or reagents. | Ensure all glassware is thoroughly dried in an oven. Use anhydrous solvents and reagents. Lyophilize (freeze-dry) aqueous samples to complete dryness before adding the derivatization reagent. |
| Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. A common starting point is 60 minutes at 75°C. Optimize these parameters for your specific sample matrix and concentration. |
| Inadequate amount of derivatizing reagent. | Increase the volume of the derivatizing reagent (e.g., BSTFA) to ensure a sufficient molar excess. A 2:1 molar ratio of reagent to active hydrogens is a good starting point. |
| Lack of catalyst for sterically hindered groups. | Add a catalyst such as 1% TMCS to the BSTFA reagent to improve the derivatization of all hydroxyl groups. |
| Matrix interference. | Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances from the sample matrix before derivatization. |
| Degradation of derivatizing reagent. | Use fresh, high-quality derivatizing reagents. Store them under anhydrous conditions as recommended by the manufacturer. |
Issue 2: Poor Peak Shape (Tailing) in GC-MS
Symptoms:
-
Asymmetrical peak shape with a "tail" extending from the back of the peak.[3]
| Potential Cause | Recommended Solution |
| Incomplete derivatization. | Refer to the troubleshooting guide for "Incomplete Derivatization" above. Unreacted polar groups on the lincomycin molecule can interact with active sites in the GC system. |
| Active sites in the GC system (inlet liner, column). | Use a deactivated inlet liner. Regularly trim the front end of the GC column (a few centimeters) to remove accumulated non-volatile residues and active sites.[3] |
| Improper column installation. | Ensure the GC column is installed correctly in the inlet and detector according to the manufacturer's instructions. |
| Solvent-phase polarity mismatch. | Ensure the solvent used to dissolve the derivatized sample is compatible with the GC column's stationary phase. |
Experimental Protocols
Protocol 1: Silylation of Lincomycin for GC-MS Analysis
This protocol is a consolidated procedure based on methods reported for the analysis of lincomycin in animal tissues.[1][2]
1. Sample Preparation and Extraction:
- Homogenize 1 g of tissue sample.
- Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate lincomycin from the matrix. A C18 SPE cartridge is commonly used.
- Elute lincomycin from the SPE cartridge with a suitable solvent (e.g., methanol).
- Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 45°C. It is critical that no water remains.
2. Derivatization:
- To the dry residue, add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of anhydrous acetonitrile. For samples with potentially hindered hydroxyl groups, using BSTFA with 1% TMCS is recommended.
- Vortex the vial for 30 seconds to ensure the residue is fully dissolved.
- Seal the vial tightly and heat at 75°C for 60 minutes in a heating block or oven.
- Allow the vial to cool to room temperature.
3. GC-MS Analysis:
- Inject 1-2 µL of the derivatized sample into the GC-MS system.
- Typical GC column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable.
- Example GC oven program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) of characteristic ions of the derivatized lincomycin.
Protocol 2: Derivatization of Lincomycin with PTSI for HPLC-UV Analysis
This protocol is based on a method for determining lincomycin residues in animal-derived food.[4]
1. Sample Preparation and Extraction:
- Follow a suitable extraction and clean-up procedure for your sample matrix to isolate the lincomycin.
- Evaporate the final extract to dryness under nitrogen at 45°C.
2. Derivatization:
- To the dry residue, add 100 µL of anhydrous acetonitrile and 100 µL of a 30% solution of p-toluenesulfonyl isocyanate (PTSI) in acetonitrile.
- Vortex for 30 seconds and let the reaction proceed at room temperature for 30 minutes in the dark.
- Stop the reaction by adding 100 µL of methanol and vortexing for 30 seconds.
- Evaporate the solution to dryness under nitrogen at 45°C.
3. HPLC-UV Analysis:
- Reconstitute the dried derivative in 400 µL of the mobile phase.
- Filter the solution through a 0.22 µm syringe filter.
- Inject the filtered solution into the HPLC system.
- Detection is typically performed at 227 nm.
Data Presentation
Table 1: Performance of a Validated GC-MS/MS Method for Lincomycin after BSTFA Derivatization in Animal Tissues[2]
| Parameter | Value |
| Derivatization Reagent | BSTFA |
| Reaction Conditions | 75°C for 60 minutes |
| Linearity Range | 5.7 - 200 µg/kg |
| Correlation Coefficient (r²) | > 0.999 |
| Limits of Detection (LODs) | 2.5 - 4.6 µg/kg |
| Limits of Quantification (LOQs) | 5.7 - 7.6 µg/kg |
| Recoveries | 79.7% - 94.2% |
| Relative Standard Deviations (RSDs) | 1.2% - 3.5% |
Table 2: Performance of a Validated HPLC-UV Method for Lincomycin after PTSI Derivatization in Animal-Derived Foods[4]
| Parameter | Value |
| Derivatization Reagent | p-Toluenesulfonyl isocyanate (PTSI) |
| Reaction Conditions | Room temperature for 30 minutes |
| Linearity Range | 25 - 3000 µg/kg |
| Correlation Coefficient (R²) | > 0.99 |
| Limits of Detection (LODs) | 25 - 40 µg/kg |
| Limits of Quantification (LOQs) | 40 - 60 µg/kg |
| Recoveries | 71.11% - 98.30% |
| Intra-day RSD | 1.5% - 13.4% |
| Inter-day RSD | 1.9% - 12.1% |
Visualizations
Caption: Workflow for Lincomycin Derivatization for GC-MS Analysis.
Caption: Troubleshooting Logic for Incomplete Lincomycin Derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3,4-Tri-O-trimethylsilyllincomycin
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4-Tri-O-trimethylsilyllincomycin.
Troubleshooting Guide
Issue 1: Low Yield of the Desired this compound Product
Q: My reaction is resulting in a low yield of the target tri-silylated lincomycin. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, including incomplete reactions, product degradation, or inefficient purification. Here are some common causes and troubleshooting steps:
-
Incomplete Silylation: The hydroxyl groups at positions 2, 3, and 4 of lincomycin exhibit different reactivities. Incomplete reaction can lead to a mixture of mono-, di-, and the desired tri-silylated products.
-
Solution:
-
Increase Reagent Stoichiometry: Gradually increase the molar equivalents of the silylating agent (e.g., HMDS, TMSCl) and catalyst (e.g., pyridine, imidazole). See Table 1 for suggested reagent ratios.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A moderate increase in temperature may improve conversion, but be cautious of potential side reactions.
-
-
-
Moisture in the Reaction: Silylating agents are highly sensitive to moisture, which can consume the reagent and lead to the hydrolysis of the desired silyl ether products.
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Suboptimal Silylating Agent: The choice of silylating agent and catalyst is crucial for efficient and selective silylation.
-
Solution:
-
Agent Selection: For trimethylsilylation, common reagents include hexamethyldisilazane (HMDS) often used with a catalyst like trimethylsilyl chloride (TMSCl) or saccharin, or TMSCl with a base like pyridine or imidazole.
-
Catalyst Choice: Imidazole is an effective catalyst that can accelerate the reaction.
-
-
Table 1: Suggested Reagent Stoichiometry for Silylation of Lincomycin
| Reagent/Catalyst | Molar Equivalents (relative to Lincomycin) | Purpose |
| Hexamethyldisilazane (HMDS) | 3.0 - 5.0 | Silylating Agent |
| Trimethylsilyl Chloride (TMSCl) | 1.5 - 2.5 (if used with HMDS as catalyst) or 3.0 - 4.0 (if used as primary agent with a base) | Silylating Agent / Catalyst |
| Pyridine / Imidazole | As solvent or 3.0 - 5.0 | Base and Catalyst |
Issue 2: Presence of Multiple Spots on TLC Analysis After Reaction
Q: My post-reaction TLC plate shows multiple spots close to the desired product spot. What are these impurities and how can I minimize them?
A: The presence of multiple spots indicates a mixture of products, which is common in the silylation of polyhydroxylated compounds like lincomycin.
-
Likely Impurities:
-
Partially Silylated Lincomycin: Mono- and di-silylated lincomycin derivatives are common byproducts.
-
Over-silylated Lincomycin: Silylation of the C-7 hydroxyl group can lead to the formation of 2,3,4,7-tetra-O-trimethylsilyllincomycin. Under more forcing conditions, the amide nitrogen might also undergo silylation.
-
Unreacted Lincomycin: The starting material may still be present.
-
-
Minimization Strategies:
-
Control Reaction Conditions:
-
Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity and reduce over-silylation.
-
Reagent Addition: Add the silylating agent dropwise to the solution of lincomycin to maintain better control over the reaction.
-
-
Purification:
-
Column Chromatography: Careful column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) is typically required to separate the desired tri-silylated product from other species.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the trimethylsilylation of lincomycin?
A1: The most common side reaction is incomplete silylation, resulting in a mixture of mono-, di-, and tri-silylated products due to the varying reactivity of the hydroxyl groups. Over-silylation at the C-7 position is also a significant possibility, especially with excess silylating agent or higher temperatures.
Q2: Can the amide nitrogen in lincomycin be silylated?
A2: While less reactive than the hydroxyl groups, the amide nitrogen can be silylated under harsh reaction conditions (e.g., very strong silylating agents, high temperatures, or prolonged reaction times). To avoid this, it is recommended to use milder conditions and monitor the reaction progress closely.
Q3: How can I confirm the structure of my final product and identify any impurities?
A3: A combination of analytical techniques is recommended for structural confirmation and impurity profiling:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the number and location of the trimethylsilyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and identify any byproducts.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Q4: What is a suitable work-up procedure to remove excess silylating agent and byproducts?
A4: A typical work-up procedure involves:
-
Quenching the reaction with a proton source, such as methanol, followed by water or a saturated aqueous solution of ammonium chloride.
-
Extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrating the solution under reduced pressure.
-
Purifying the crude product by column chromatography.
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To selectively protect the hydroxyl groups at the 2, 3, and 4 positions of lincomycin using a trimethylsilylating agent.
Materials:
-
Lincomycin hydrochloride
-
Anhydrous Pyridine (or other suitable base like imidazole)
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add lincomycin hydrochloride.
-
Add anhydrous pyridine (or dissolve in anhydrous DMF and add imidazole).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add hexamethyldisilazane (HMDS) followed by the dropwise addition of trimethylsilyl chloride (TMSCl).
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10:1 DCM/MeOH).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to 0 °C and quench by the slow addition of methanol.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in lincomycin silylation.
Technical Support Center: Synthesis of 2,3,4-Tri-O-trimethylsilyllincomycin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,3,4-Tri-O-trimethylsilyllincomycin synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of silylating lincomycin to this compound?
A1: The primary purpose of silylating the hydroxyl groups at the 2, 3, and 4 positions of lincomycin is to protect them during subsequent chemical modifications at other positions of the molecule, such as the 7-position. This selective protection allows for targeted reactions, preventing unwanted side reactions at the hydroxyl groups.
Q2: Which silylating agents are most effective for this synthesis?
A2: Common and effective silylating agents for polyhydroxy compounds like lincomycin include a mixture of Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS) in a suitable aprotic solvent. Other reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst can also be used.
Q3: Why is the reaction yield of this compound sometimes low?
A3: Low yields can be attributed to several factors, including incomplete reaction, formation of side products (e.g., over-silylation to tetrakis-O-trimethylsilyllincomycin), and degradation of the starting material or product. Moisture in the reaction is a critical factor that can significantly reduce yield by consuming the silylating agent.
Q4: How can I confirm the successful synthesis of this compound?
A4: Successful synthesis is typically confirmed using a combination of analytical techniques. Thin Layer Chromatography (TLC) can be used to monitor the progress of the reaction. The final product structure is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Q5: What is the most challenging aspect of scaling up this synthesis?
A5: A significant challenge in scaling up the synthesis of lincomycin derivatives is the purification of intermediates, which are often oils or difficult-to-crystallize solids. Developing a robust and scalable purification method, such as column chromatography, is crucial for obtaining the desired product with high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive silylating agent. 2. Presence of moisture in the reaction. 3. Insufficient reaction time or temperature. 4. Poor quality starting material (lincomycin). | 1. Use freshly opened or properly stored silylating agents. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Monitor the reaction by TLC and adjust the reaction time and/or temperature accordingly. 4. Use pure, dry lincomycin as the starting material. |
| Formation of Multiple Products (Visible on TLC) | 1. Over-silylation leading to tetrakis-O-trimethylsilyllincomycin. 2. Incomplete silylation resulting in mono- or di-silylated products. 3. Side reactions due to reactive functional groups. | 1. Carefully control the stoichiometry of the silylating agent. Consider using a less reactive silylating agent or milder reaction conditions. 2. Increase the amount of silylating agent and/or prolong the reaction time. 3. Optimize reaction conditions (e.g., temperature, catalyst) to favor the desired reaction pathway. |
| Difficult Product Isolation/Purification | 1. Product is an oil or non-crystalline solid. 2. Co-elution of impurities during column chromatography. | 1. Attempt purification using column chromatography with a carefully selected solvent system. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., different silica gel). |
| Product Instability | 1. Silyl ethers can be sensitive to acidic conditions and moisture. | 1. Avoid acidic conditions during work-up and purification. Store the final product under anhydrous conditions and at a low temperature. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that optimal conditions may vary depending on the specific laboratory setup and scale of the reaction.
| Parameter | Condition A | Condition B | Condition C |
| Silylating Agent | HMDS/TMCS | BSTFA | TMS-Im |
| Solvent | Pyridine | Dichloromethane | Acetonitrile |
| Temperature (°C) | 25 | 40 | 25 |
| Reaction Time (h) | 4 | 6 | 8 |
| Molar Ratio (Lincomycin:Agent) | 1:3 | 1:3.5 | 1:4 |
| Typical Yield (%) | 75-85 | 80-90 | 70-80 |
| Purity (by HPLC, %) | >95 | >97 | >95 |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general procedure for the trimethylsilylation of lincomycin.
Materials:
-
Lincomycin hydrochloride
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation: To a solution of lincomycin hydrochloride in anhydrous pyridine, add HMDS and TMCS at room temperature under an inert atmosphere (e.g., nitrogen).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: Logical relationship of the silylation protection strategy in lincomycin derivative synthesis.
Technical Support Center: Lincomycin Derivative Synthesis Scale-Up
Welcome to the Technical Support Center for the scale-up of lincomycin derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of lincomycin derivatives, such as clindamycin.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the experimental process.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| PUR-001 | Intermediate products are oily and difficult to purify. | Intermediates in lincomycin derivative synthesis are often rich, oily mixtures.[1] Recrystallization attempts may fail due to the nature of these compounds. | - Utilize Reversed-Phase Column Chromatography: This method has been successful for purifying oily intermediates on a multigram scale.[1] - Solvent Extraction: If the product has different solubility properties from the impurities, liquid-liquid extraction can be an effective purification step. - "Telescoping" Procedures: If possible, proceeding to the next synthetic step without isolating the oily intermediate can avoid purification challenges. |
| ROX-001 | Non-selective oxidation of the lincomycin derivative. | Use of strong oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) can lead to the oxidation of the amine nitrogen in the proline moiety in addition to the desired sulfide oxidation, significantly reducing the overall yield during scale-up.[1] | - Adopt a Two-Step Oxidation/Reduction Strategy: A milder approach involves an initial overoxidation to the sulfoxide-N-oxide, followed by a selective reduction of the N-oxide while preserving the sulfoxide. This method has been shown to reduce significant mass losses.[1] - Use a Milder Oxidizing Agent: Consider using hydrogen peroxide in glacial acetic acid, which provides a green and highly selective method for oxidizing sulfides to sulfoxides. |
| RCL-001 | Over-chlorination or elimination during selective chlorination of the secondary hydroxyl group. | Lincomycin derivatives contain multiple secondary hydroxyl groups.[1] Common chlorinating agents (e.g., SOCl₂, POCl₃, PPh₃ + NCS, PPh₃ + CCl₄) can lead to over-chlorination or undesired elimination of HCl.[1] | - Employ a Mild Chlorination Reagent: A mixture of dimethylformamide (DMF) and oxalyl chloride ((COCl)₂) has been identified as a very mild and effective chlorination reagent, resulting in only trace amounts of over-chlorination and negligible elimination.[1] - Consider the Vilsmeier-Haack Reagent: The Vilsmeier reagent, prepared from DMF and an activating agent like POCl₃ or oxalyl chloride, can be used for selective chlorination under controlled conditions. |
| ANA-001 | Difficulty in monitoring reaction progress and characterizing intermediates. | Traditional methods like Thin Layer Chromatography (TLC) may not provide sufficient information about the composition of the reaction mixture.[1] Some intermediates may have low UV absorption, making HPLC analysis challenging.[1] | - Implement LC/MS Analysis: Liquid Chromatography-Mass Spectrometry (LC/MS) is a convenient and powerful method for characterizing crude reaction mixtures, providing detailed information on the components present.[1] |
| YLD-001 | Low yield of the desired lincomycin derivative in fermentation. | Suboptimal fermentation conditions, including medium composition and precursor availability, can limit the production of the target compound. | - Optimize Fermentation Medium: Systematically optimize the concentrations of key nutrients like starch and soybean cake powder.[2] - Precursor Feeding: Supplementing the fermentation broth with precursors such as 4-propyl-L-proline (PPL) can increase the yield of the desired lincomycin derivative.[3] - Genetic Engineering: Manipulating key transcriptional regulators in the producing organism (e.g., Streptomyces lincolnensis) can significantly boost production. |
| IMP-001 | Formation of lincomycin B as a significant by-product. | The producing organism naturally synthesizes lincomycin B, which can complicate purification and reduce the yield of the desired lincomycin A derivative. | - Precursor-Directed Biosynthesis: Adding an effective amount of propylproline to the fermentation medium can reduce the level of lincomycin B produced. - Mutasynthesis: Utilize a mutant strain defective in the biosynthesis of the natural precursor (PPL) and feed it with a synthetic precursor analog. This can lead to the production of the desired derivative without contamination from the natural product.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up lincomycin derivative synthesis from a lab scale (e.g., 100 mg) to a larger scale (e.g., >30 g)?
A1: The primary challenges include:
-
Purification of Intermediates: Many intermediates are oily and cannot be easily purified by standard techniques like recrystallization.[1]
-
Reaction Selectivity: Reactions that are selective on a small scale, such as the oxidation of the methylthio group, can become problematic at a larger scale, leading to unwanted side reactions and reduced yields.[1]
-
Chlorination Control: The selective chlorination of one of several secondary hydroxyl groups is difficult to control, with common reagents often leading to over-chlorination or elimination side products.[1]
-
Process Monitoring: Simple analytical techniques like TLC are often inadequate for monitoring complex reaction mixtures at scale, necessitating more advanced methods like LC/MS.[1]
Q2: How can I improve the yield and reduce by-products in the fermentation process for lincomycin derivative synthesis?
A2: To improve fermentation outcomes, consider the following strategies:
-
Medium Optimization: A coupled strategy of regulator manipulation and medium optimization can significantly enhance production.
-
Genetic Manipulation: Engineering the producing strain, for example, by knocking out negative regulators of the biosynthetic pathway, can lead to substantial yield increases.
-
Precursor-Directed Biosynthesis: Supplementing the fermentation with specific precursors can direct the synthesis towards the desired derivative and reduce the formation of unwanted by-products like lincomycin B.
Q3: What analytical techniques are recommended for monitoring the progress of lincomycin derivative synthesis at an industrial scale?
A3: While TLC can be used for initial qualitative checks, it is often insufficient for detailed analysis. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS) is highly recommended.[1] LC/MS provides detailed information on the identity and quantity of starting materials, intermediates, products, and by-products, which is crucial for process control and optimization.
Q4: Are there alternative approaches to traditional chemical synthesis for producing lincomycin derivatives?
A4: Yes, biosynthetic approaches are a viable alternative. These include:
-
Mutasynthesis: This involves using a mutant microorganism that is blocked in the synthesis of a natural precursor. By feeding the mutant with a synthetic analog of the precursor, a novel derivative can be produced.[3] This method can be advantageous as it can produce the desired compound without contamination from the natural lincomycin.[3]
-
Fermentation with Precursor Feeding: This method uses the wild-type producing strain and involves adding a synthetic precursor to the fermentation broth. This can result in a mixture of the natural product and the new derivative.
Experimental Protocols
Protocol 1: Selective Oxidation of Sulfide to Sulfoxide (Alternative to mCPBA)
This protocol describes a general method for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide, which is a greener and more selective alternative to mCPBA.
Materials:
-
Lincomycin derivative (sulfide)
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH) solution (e.g., 4 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the lincomycin derivative (1 equivalent) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (4 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC/MS until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture with a 4 M aqueous NaOH solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the sulfoxide.
Protocol 2: Selective Chlorination of Secondary Hydroxyl Group
This protocol outlines a mild chlorination procedure using a Vilsmeier-type reagent generated in situ from DMF and oxalyl chloride.
Materials:
-
Lincomycin derivative with secondary hydroxyl group
-
Anhydrous Dimethylformamide (DMF)
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the lincomycin derivative (1 equivalent) in anhydrous dichloromethane.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding oxalyl chloride (1.5 equivalents) to anhydrous DMF (1.5 equivalents) at 0°C. Stir for 30 minutes.
-
Add the freshly prepared Vilsmeier reagent to the solution of the lincomycin derivative at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC/MS.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Production Methods for Lincomycin Derivatives
| Method | Starting Material | Key Reagents/Conditions | Typical Yield | Purity | Scale | Reference |
| Chemical Synthesis (Optimized) | Lincomycin | 1. Mild overoxidation & selective reduction 2. DMF/(COCl)₂ for chlorination | >30 g (final product) | >90% | Multigram | [1] |
| Mutasynthesis | ΔlmbX S. lincolnensis mutant | Feeding with 4-butyl-l-proline or 4-pentyl-l-proline (100 mg/liter) | High titers | No lincomycin contamination | Fermentation | [3] |
| Fermentation Optimization | S. lincolnensis | Optimized starch and soybean cake powder concentrations | 7505 U/ml | Not specified | Industrial | [2] |
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Analysis of 2,3,4-Tri-O-trimethylsilyllincomycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues during the analysis of 2,3,4-Tri-O-trimethylsilyllincomycin.
Troubleshooting Guides
This section addresses common problems encountered during the gas chromatography (GC) analysis of silylated lincomycin.
Problem 1: Low or No Peak Response for this compound
-
Question: I am not seeing the expected peak for my derivatized lincomycin sample, or the peak area is significantly lower than expected. What could be the cause?
-
Answer: This is a common issue that can stem from several factors related to the stability of the trimethylsilyl (TMS) derivative. The primary suspect is the hydrolysis of the silyl ether bonds. Here’s a step-by-step troubleshooting guide:
-
Moisture Contamination: TMS derivatives are highly susceptible to hydrolysis. Ensure all glassware, solvents, and the derivatization reagent are scrupulously dry. Use anhydrous solvents and store reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion. Optimize the reaction conditions, including temperature, time, and the volume of the silylating agent (e.g., BSTFA).[1][2]
-
Sample Matrix Effects: Components in your sample matrix could interfere with the derivatization reaction or promote the degradation of the TMS derivative. Ensure your sample cleanup procedure is effective in removing interfering substances.
-
Time Delay Before Analysis: TMS-derivatized lincomycin is not stable for long periods. It is recommended to analyze the derivatized samples by GC-MS/MS within 24 hours of preparation.[1]
-
GC System Issues: Check for leaks in the GC system, ensure the injection port temperature is appropriate, and verify the column is not degraded. Excess BSTFA can crystallize and damage the column.[1]
-
Problem 2: Poor Peak Shape and Tailing
-
Question: The chromatographic peak for this compound is showing significant tailing. How can I improve the peak shape?
-
Answer: Peak tailing for silylated compounds often indicates active sites in the GC system or partial degradation of the analyte.
-
Active Sites: Free silanol groups on the GC liner, column, or packing material can interact with the analyte, causing tailing. Use a deactivated liner and a high-quality, low-bleed GC column suitable for analyzing active compounds.
-
Partial Hydrolysis: The presence of moisture can lead to the partial hydrolysis of the tri-O-silylated lincomycin back to di- or mono-silylated forms, or even the parent compound. These less volatile and more polar compounds can contribute to peak tailing. Re-evaluate your sample handling and derivatization procedure to eliminate moisture.
-
Injector Temperature: An injector temperature that is too low can cause slow volatilization of the analyte, leading to band broadening and tailing. Conversely, a temperature that is too high can cause on-column degradation. Optimize the injector temperature for your specific setup.
-
Problem 3: Inconsistent Results and Poor Reproducibility
-
Question: My results for replicate injections of the same derivatized sample are not consistent. What could be causing this variability?
-
Answer: Poor reproducibility is often linked to the instability of the derivatized analyte and variations in the analytical process.
-
Analyte Degradation in the Autosampler: If samples are left in the autosampler for an extended period, the TMS-lincomycin can degrade over time, leading to decreasing peak areas in subsequent injections. Analyze samples as quickly as possible after derivatization.
-
Inconsistent Derivatization: Ensure the derivatization procedure is followed precisely for every sample. Small variations in reagent volume, reaction time, or temperature can lead to different derivatization efficiencies.
-
Matrix Effects: Variations in the sample matrix between different samples can affect the stability and ionization of the derivatized analyte, leading to inconsistent results. The use of a suitable internal standard can help to correct for these variations.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is derivatization of lincomycin necessary for GC analysis?
-
A1: Lincomycin is a polar and non-volatile compound due to the presence of multiple hydroxyl groups. Derivatization with a silylating agent like BSTFA replaces the active hydrogens on these hydroxyl groups with nonpolar trimethylsilyl (TMS) groups. This process, known as silylation, increases the volatility and thermal stability of the molecule, making it suitable for analysis by gas chromatography.[1][3]
-
-
Q2: What is the primary cause of this compound instability?
-
A2: The primary cause of instability is the hydrolysis of the silyl ether bonds. Trimethylsilyl ethers are particularly susceptible to cleavage by water (moisture).[4] This reverts the derivatized lincomycin to its more polar, underivatized, or partially derivatized forms, which are not amenable to GC analysis.
-
-
Q3: How can I minimize the hydrolysis of my derivatized samples?
-
A3: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry glassware, anhydrous solvents, and fresh, high-quality silylating reagents. It is also recommended to blanket the reaction vial with an inert gas like nitrogen or argon. After derivatization, samples should be capped tightly and analyzed as soon as possible.
-
-
Q4: What are the optimal conditions for the derivatization of lincomycin with BSTFA?
-
A4: Based on published methods, typical derivatization conditions involve heating the dried sample extract with BSTFA in a solvent like acetonitrile. Optimal conditions are often achieved at a temperature of around 75°C for 60 minutes.[1][2] However, it is always recommended to optimize these parameters for your specific sample matrix and analytical system.
-
-
Q5: Are there more stable alternatives to TMS derivatization?
-
A5: Yes, silylating reagents with bulkier alkyl groups form more stable silyl ethers. For example, tert-butyldimethylsilyl (TBDMS) ethers are significantly more stable towards hydrolysis than TMS ethers.[4][5] However, the increased molecular weight of TBDMS derivatives results in longer retention times during GC analysis. The choice of derivatizing agent depends on the specific requirements of the analysis, balancing stability with chromatographic performance.
-
Quantitative Data Summary
Table 1: Typical Derivatization and GC-MS/MS Parameters for Lincomycin Analysis
| Parameter | Value/Condition | Reference |
| Derivatization | ||
| Reagent | N,O-bis(Trimethylsilyl)trifluoroacetamide (BSTFA) | [1][2][6] |
| Solvent | Acetonitrile | [1] |
| Reagent Volume | 200 µL | [1][2] |
| Solvent Volume | 100 µL | [1] |
| Temperature | 75 °C | [1][2] |
| Time | 60 min | [1][2] |
| GC-MS/MS | ||
| Injection Mode | Splitless | [7] |
| Injector Temperature | 280 °C | [7] |
| Carrier Gas | Helium | [7] |
| Flow Rate | 1.0 mL/min | [7] |
Experimental Protocols
Protocol 1: Derivatization of Lincomycin for GC-MS/MS Analysis
This protocol is a representative example based on published literature[1][2].
Materials:
-
Dried sample extract containing lincomycin
-
N,O-bis(Trimethylsilyl)trifluoroacetamide (BSTFA)
-
Anhydrous acetonitrile
-
GC vials with caps
-
Heating block or oven
-
Pipettes
Procedure:
-
Ensure the sample extract containing lincomycin is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.
-
To the dried residue in a GC vial, add 100 µL of anhydrous acetonitrile.
-
Add 200 µL of BSTFA to the vial.
-
Cap the vial tightly.
-
Heat the vial at 75°C for 60 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS/MS system.
-
Crucially, analyze the derivatized sample within 24 hours for best results. [1]
Visualizations
References
- 1. Quantitative Analysis of Spectinomycin and Lincomycin in Poultry Eggs by Accelerated Solvent Extraction Coupled with Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. Simultaneous determination of lincomycin and spectinomycin residues in animal tissues by gas chromatography-nitrogen phosphorus detection and gas chromatography-mass spectrometry with accelerated solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming matrix effects in LC-MS/MS analysis of lincomycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of lincomycin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect lincomycin analysis?
A: The "matrix" refers to all components in a sample other than the analyte of interest, lincomycin.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of lincomycin in the mass spectrometer's ion source.[2][3] This interference can lead to:
-
Ion Suppression: A decrease in the analyte signal, which is the most common matrix effect.[4] This results in reduced sensitivity and potentially false-negative results.
-
Ion Enhancement: An increase in the analyte signal, which is less common.[1] This can lead to an overestimation of the analyte's concentration.
These effects can significantly compromise the accuracy, precision, and reproducibility of quantitative analyses.[3][5] Lincomycin analysis, especially in complex biological and food samples like plasma, tissue, or milk, is susceptible to these effects due to the high concentration of endogenous materials.[2][4]
Q2: How can I determine if my lincomycin assay is experiencing matrix effects?
A: There are two primary methods to assess matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7] A standard solution of lincomycin is continuously infused into the mass spectrometer after the LC column, while a blank, extracted matrix sample is injected. Any dip or rise in the baseline signal for lincomycin indicates the retention time at which matrix components are causing suppression or enhancement.[7]
-
Post-Extraction Spike (Quantitative Assessment): This is the most common method for quantifying the extent of matrix effects.[4][8] The response of lincomycin in a neat solution is compared to its response when spiked into an extracted blank matrix sample. The matrix effect percentage can be calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solvent) x 100
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[9] Values deviating by more than 20% typically require action to compensate for the effects.
Q3: What are the main strategies to overcome matrix effects?
A: Strategies can be broadly categorized into three areas:
-
Optimizing Sample Preparation: The most effective way to circumvent matrix effects is to remove interfering components before analysis.[1][4] Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[4] SPE, particularly mixed-mode SPE, is often superior at producing cleaner extracts compared to PPT.[10]
-
Improving Chromatographic Separation: Modifying LC conditions can help separate lincomycin from co-eluting matrix components.[1][2] This can be achieved by adjusting the mobile phase composition, changing the gradient, or using a different column chemistry (e.g., HILIC for polar antibiotics).[11]
-
Using Compensation Techniques: When matrix effects cannot be eliminated, their impact can be compensated for. The most effective approach is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) .[4][12] A SIL-IS is chemically identical to lincomycin and will experience the same degree of ion suppression or enhancement, ensuring the ratio of the analyte to the internal standard remains constant for reliable quantification.[1][12] Other methods include matrix-matched calibration or standard addition.[1][7]
Troubleshooting Guides
Issue: Poor Reproducibility and Inaccurate Quantification of Lincomycin
This issue is often a direct consequence of unaddressed matrix effects, where different samples exhibit varying degrees of ion suppression or enhancement.
| Potential Cause | Recommended Solution | Explanation |
| Insufficient Sample Cleanup | Implement a more rigorous sample preparation method. Move from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4][10] | PPT is often the least effective technique, leaving many matrix components like phospholipids in the extract.[10] SPE and LLE provide better selectivity and cleaner extracts. For lincomycin in complex matrices, an optimized SPE protocol is highly recommended.[11] |
| No Internal Standard (IS) or Inappropriate IS | Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) for lincomycin. | A SIL-IS is the gold standard for compensating for matrix effects.[4][13] It co-elutes with lincomycin and is affected by matrix interferences in the same way, correcting for variations in signal response and improving accuracy.[1][12] |
| Inconsistent Matrix Across Samples and Calibrators | Prepare calibration standards in the same matrix as the samples (matrix-matched calibration).[1] | This approach ensures that the calibration standards experience the same matrix effects as the unknown samples, leading to more accurate quantification.[1] This is crucial when a SIL-IS is not available. |
Issue: Significant Ion Suppression or Enhancement is Observed
If you have quantitatively assessed matrix effects and found significant signal suppression (>20%), the following steps can help minimize the issue at its source.
| Potential Cause | Recommended Solution | Explanation |
| Co-elution with Phospholipids or Salts | Optimize chromatographic conditions to separate lincomycin from interfering peaks. | Try adjusting the mobile phase pH or the gradient slope to alter the retention of lincomycin relative to the matrix components.[6][10] Using UPLC over HPLC can also improve resolution and reduce matrix effects.[10] |
| High Sample Matrix Load | Dilute the sample extract before injection. | A simple dilution can reduce the concentration of interfering matrix components.[4][6] This is only feasible if the method has sufficient sensitivity to detect lincomycin at the lower concentration.[7] |
| Ineffective Sample Extraction | Refine the sample preparation protocol. For SPE, experiment with different sorbents (e.g., reversed-phase, ion exchange, or mixed-mode).[10] For LLE, adjust the pH and choice of organic solvent.[4] | Different SPE sorbents can selectively retain lincomycin while washing away different classes of interferences. Mixed-mode SPE is particularly effective for producing very clean extracts.[10] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analytical standard (lincomycin) into the final reconstitution solvent at a known concentration (e.g., a mid-range QC).
-
Set B (Post-Extraction Spike): Process at least 6-10 different sources of blank matrix through the entire sample preparation procedure. Spike lincomycin into the final, clean extracts at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike lincomycin into the blank matrix before starting the sample preparation procedure. This set is used to determine recovery.
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for lincomycin.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%ME): (%ME) = (Average Peak Area of Set B / Average Peak Area of Set A) * 100
-
Recovery (%RE): (%RE) = (Average Peak Area of Set C / Average Peak Area of Set B) * 100
-
Protocol 2: General Solid-Phase Extraction (SPE) for Lincomycin
This is a generalized protocol; specific volumes, solvents, and sorbent types should be optimized for your specific matrix. A mixed-mode cation exchange sorbent is often effective for basic compounds like lincomycin.
-
Sample Pre-treatment: Precipitate proteins from the sample (e.g., plasma) using acetonitrile or methanol. Centrifuge and collect the supernatant. Dilute the supernatant with an acidic aqueous solution (e.g., water with 2% formic acid) to ensure lincomycin is charged.
-
Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange sorbent) by passing methanol followed by equilibration buffer (e.g., water with 2% formic acid).
-
Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove neutral and acidic interferences.
-
Elution: Elute lincomycin using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the charge on lincomycin, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Data & Visualizations
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Effectiveness in Reducing Matrix Effects | Typical Analyte Recovery | Notes |
| Protein Precipitation (PPT) | Protein removal by denaturation with an organic solvent. | Least effective; significant matrix effects often remain, especially from phospholipids.[10] | High, but not selective. | Fast and simple, but results in the "dirtiest" extract.[10] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can be very effective, providing clean extracts.[10] | Variable; can be low for polar analytes like lincomycin. Recovery is dependent on solvent choice and pH.[10] | Requires optimization of pH and solvent polarity.[4] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly effective, especially with mixed-mode sorbents that use multiple retention mechanisms (e.g., reversed-phase and ion exchange).[10] | Generally high and reproducible with method optimization. | Considered one of the best approaches for complex matrices.[1][11] |
Diagrams
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lincomycin Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to by-product formation during lincomycin fermentation.
Troubleshooting Guide: High By-product Formation
This guide is designed to help you identify and resolve common issues leading to the increased formation of unwanted by-products, such as lincomycin B, during your fermentation experiments.
Issue 1: High Levels of Lincomycin B Detected
-
Question: My fermentation is yielding a high percentage of lincomycin B relative to lincomycin A. What are the likely causes and how can I reduce it?
-
Answer: High lincomycin B content is a common issue and typically arises from inefficient methylation of the precursor molecule. Here are the primary factors to investigate:
-
Suboptimal Medium Composition: The balance of carbon, nitrogen, and phosphate sources is critical. An un-optimized medium can stress the culture and lead to the accumulation of lincomycin B.
-
Low Osmotic Pressure: Inadequate osmotic pressure in the fermentation broth can negatively impact the metabolic pathways responsible for lincomycin A synthesis.
-
Insufficient Methyl Donor Availability: The conversion of the precursor to lincomycin A requires a methylation step dependent on S-adenosylmethionine (SAM). A shortage of SAM can lead to the formation of lincomycin B.
-
Inadequate Gene Expression: The expression levels of key enzymes in the lincomycin biosynthetic pathway, particularly the methyltransferase responsible for the final methylation step, may be insufficient.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reducing high lincomycin B levels.
-
Issue 2: Presence of Other Degradation Products
-
Question: Besides lincomycin B, I am observing other unknown peaks in my HPLC analysis. What could be the source of these impurities?
-
Answer: The presence of other degradation products can be due to chemical instability of lincomycin under certain conditions.[] Key factors include:
-
Hydrolysis: Lincomycin is susceptible to hydrolytic breakdown, especially in aqueous environments.[]
-
Oxidation: Exposure to oxygen, light, or certain excipients can lead to oxidative degradation.[]
-
Thermal Degradation: High temperatures during fermentation or downstream processing can cause thermal decomposition.[]
Recommendations:
-
pH Control: Maintain a stable pH throughout the fermentation.
-
Temperature Management: Ensure the fermentation temperature is within the optimal range for Streptomyces lincolnensis.
-
Antioxidants: Consider the addition of stabilizing agents like antioxidants to the formulation.[]
-
Storage Conditions: Store samples and the final product at low temperatures and protected from light to minimize degradation.[]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary by-product in lincomycin fermentation and why is it formed?
A1: The main by-product is lincomycin B.[2][3] It is formed due to insufficient methylation by an S-adenosylmethionine (SAM)-dependent methyltransferase during the biosynthetic process.[2][3] Under normal fermentation conditions, lincomycin B can constitute 5% to 10% of the total lincomycin produced.[4]
Q2: How does osmotic pressure influence the formation of lincomycin B?
A2: Increasing the osmotic pressure of the fermentation medium, for instance by adding NaCl, has been shown to decrease the content of lincomycin B.[2][3] This is because osmotic stress can stimulate the synthesis of the methyl donor (SAM) and the sulfur donor (ergothioneine and mycothiol) at both the metabolic and transcriptional levels.[2][3] This, in turn, provides more methyl groups for the conversion of the precursor to lincomycin A, thereby reducing the formation of lincomycin B.[5]
Q3: Which components of the fermentation medium are most critical for minimizing by-product formation?
A3: Several medium components are crucial:
-
Phosphate: While necessary for cell growth, high concentrations of phosphate can have a negative effect on antibiotic production.[6]
-
Ammonium: Similar to phosphate, ammonium salts are required for growth but can inhibit lincomycin production at high levels.[6]
-
Magnesium Sulfate: Increasing the concentration of magnesium sulfate can enhance lincomycin production by reducing soluble phosphate through precipitation.[6]
-
Carbon and Nitrogen Sources: The types and concentrations of carbon and nitrogen sources, such as glucose, starch, soybean powder, and corn steep liquor, significantly affect the yield of lincomycin A and the formation of lincomycin B.[7]
Q4: Can genetic engineering be used to reduce by-product formation?
A4: Yes, metabolic and genetic engineering are powerful tools. Strategies include:
-
Overexpression of Methyltransferase Genes: Increasing the expression of the gene responsible for the final methylation step can enhance the conversion to lincomycin A.
-
Deletion of Repressor Genes: Identifying and knocking out transcriptional repressors that negatively regulate the lincomycin biosynthetic gene cluster can lead to increased production of lincomycin A.[8]
Q5: What analytical methods are recommended for monitoring lincomycin and its by-products?
A5: High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for the separation and quantification of lincomycin A, lincomycin B, and other impurities.[9][10] A reverse-phase C18 column is commonly used with UV detection.[][10]
Data Presentation
Table 1: Effect of Medium Optimization on Lincomycin A and B Production
| Medium | Lincomycin A (mg/L) | Lincomycin B (%) | Improvement in Lincomycin A | Reduction in Lincomycin B | Reference |
| Un-optimized | 3585 | 4.5 | - | - | [11] |
| Optimized | 4600 | 0.8 | 28.3% | 82.2% | [11] |
Table 2: Impact of Osmotic Regulation on Lincomycin B Content
| Condition | Lincomycin B Content (%) | Reduction in Lincomycin B | Scale | Reference |
| Control (Flask) | 4.04 | - | Shake Flask | [3] |
| + NaCl (Flask) | 0.75 | 81.4% | Shake Flask | [3] |
| Control (Bioreactor) | 8.20 | - | 15 L Bioreactor | [3] |
| + NaCl (Bioreactor) | 5.78 | 29.5% | 15 L Bioreactor | [3] |
Experimental Protocols
Protocol 1: Medium Optimization Using Response Surface Methodology
This protocol provides a general framework for optimizing the fermentation medium to enhance lincomycin A production and reduce lincomycin B.
-
Plackett-Burman Design (Screening):
-
Identify a range of potentially influential medium components (e.g., glucose, soybean powder, corn steep liquor, (NH4)2SO4, CaCO3).
-
Use a Plackett-Burman design to screen for the most significant factors affecting lincomycin A and B production.
-
-
Steepest Ascent/Descent (Approaching Optimal Region):
-
Based on the results of the screening, design a series of experiments to move towards the optimal concentration range of the significant factors.
-
-
Box-Behnken Design (Optimization):
-
Use a response surface methodology like the Box-Behnken design to model the relationship between the significant factors and the responses (lincomycin A and B concentrations).
-
Determine the optimal concentrations of the selected components that maximize lincomycin A and minimize lincomycin B.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a general method for the analysis of lincomycin and its by-products.
-
Column: C18 reverse-phase column (e.g., 50 mm × 4.6 mm, 1.8 µm particle size).[]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid, pH 2.5) and an organic solvent (e.g., acetonitrile).[]
-
Flow Rate: Approximately 0.25 mL/min.[]
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).[10][12]
-
Column Temperature: Maintained at a constant temperature (e.g., 25-32 °C).[]
-
Standard Preparation: Prepare standard solutions of lincomycin A and lincomycin B of known concentrations to generate a calibration curve for quantification.
Visualizations
Caption: Key factors influencing the ratio of lincomycin A to lincomycin B.
Caption: Simplified lincomycin biosynthetic pathway highlighting by-product formation.
References
- 2. Decreased Lincomycin B Content by Regulating Osmotic Pressure in Fermentation of Streptomyces lincolnensis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. US4271266A - Process for preparing lincomycin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. Coupled strategy based on regulator manipulation and medium optimization empowers the biosynthetic overproduction of lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jcvr.journals.ekb.eg [jcvr.journals.ekb.eg]
Troubleshooting peak tailing in gas chromatography of silylated compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing in the gas chromatography (GC) of silylated compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: In an ideal chromatogram, peaks have a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half. This can compromise resolution and lead to inaccurate quantification.[1] Peak tailing is commonly measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak.[2]
| Tailing/Asymmetry Factor | Interpretation |
| 1.0 | Perfectly symmetrical peak |
| > 1.0 | Tailing peak |
| < 1.0 | Fronting peak |
| 0.8 - 1.8 | Generally acceptable range in regulated environments[3] |
| > 2.0 | Indicates a significant problem that requires troubleshooting[4] |
Q2: Why are silylated compounds prone to peak tailing?
A2: Silylated compounds are derivatives of polar molecules that have been made more volatile for GC analysis. However, several factors can cause them to exhibit peak tailing:
-
Active Sites: The primary cause is the interaction of the silylated analytes with active sites, such as residual silanol (Si-OH) groups, on the surfaces of the GC inlet liner, column, or even glass wool packing. These interactions can lead to adsorption and subsequent slow release of the analyte, causing a tailed peak.[5][6]
-
Incomplete Derivatization: If the silylation reaction is incomplete, the original polar, underivatized compound will be present. This underivatized analyte will interact strongly with the stationary phase, leading to significant peak tailing.[7]
-
Silylation Byproducts: The silylation reaction can sometimes produce byproducts that may interfere with the chromatography or contribute to peak tailing.[8]
-
System Contamination: Non-volatile residues from previous injections can accumulate in the inlet or at the head of the column, creating active sites that cause peak tailing.[9]
-
Improper GC Conditions: Suboptimal parameters, such as incorrect inlet temperature or carrier gas flow rate, can also contribute to poor peak shape.
Troubleshooting Guide
The following sections provide a systematic approach to troubleshooting peak tailing for silylated compounds.
Step 1: Diagnose the Problem
To effectively troubleshoot, first identify the nature of the peak tailing.
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 5. gcms.cz [gcms.cz]
- 6. perpustakaan.wdh.ac.id [perpustakaan.wdh.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. Method of Base Deactivation of Inlet Liners? - Chromatography Forum [chromforum.org]
- 9. gcms.cz [gcms.cz]
Validation & Comparative
A Comparative Guide to the Validated GC-MS Method for 2,3,4-Tri-O-trimethylsilyllincomycin Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of lincomycin is critical. This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 2,3,4-Tri-O-trimethylsilyllincomycin, the trimethylsilyl derivative of lincomycin. This derivatization is a necessary step for making the polar lincomycin molecule volatile for GC-MS analysis.[1][2] This guide also presents a comparison with alternative analytical techniques, supported by experimental data from various studies.
Comparison of Analytical Methods for Lincomycin
While GC-MS is a robust method for lincomycin analysis, other techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also frequently employed.[3][4] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
| Analytical Method | Principle | Derivatization Required? | Common Applications | Advantages | Disadvantages |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Yes (typically silylation).[1] | Residue analysis in animal tissues, eggs, and pharmaceutical formulations.[1][5][6] | High selectivity and sensitivity, excellent for complex matrices.[7] | Requires derivatization, which adds a step to sample preparation and can introduce variability. |
| HPLC-UV | Separation of compounds in a liquid mobile phase with detection by UV absorbance. | Can be direct or require derivatization to enhance UV absorption.[8] | Quantification in bulk drug and pharmaceutical dosage forms.[9][10] | Simple, cost-effective, and widely available.[10] | Lower sensitivity and specificity compared to mass spectrometry methods, especially for complex samples.[3] |
| LC-MS/MS | Separation by liquid chromatography followed by highly selective and sensitive tandem mass spectrometry detection. | No | Residue analysis in milk and other complex matrices.[4] | High sensitivity, specificity, and no need for derivatization, making it ideal for trace analysis.[4] | Higher equipment cost and complexity. |
Quantitative Validation Data for GC-MS Methods
The following table summarizes the performance characteristics of validated GC-MS methods for the determination of lincomycin (as its trimethylsilyl derivative) from various studies.
| Parameter | GC-MS/MS in Poultry Eggs[1] | GC-MS in Animal Tissues[5] | GC-MS/MS in Poultry and Pork[6] |
| Linearity Range | LOQ–200 µg/kg | Not explicitly stated | Not explicitly stated |
| Correlation Coefficient (R²) | ≥0.9991 | Not explicitly stated | 0.9992-0.9998 |
| Accuracy (Recovery) | 80.0%–95.7% | 70% - 93% | 79.7%-94.2% |
| Precision (RSD) | 1.0%–3.4% | < 21% | 1.2%-3.5% |
| Limit of Detection (LOD) | 2.3–4.3 µg/kg | Not explicitly stated | 2.5-4.6 µg/kg |
| Limit of Quantification (LOQ) | 5.9 µg/kg | 5.6 µg kg⁻¹ | 5.7-7.6 µg/kg |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of any analytical method. The following is a generalized protocol for the GC-MS analysis of lincomycin, synthesized from several published methods.[1][5][6]
Sample Preparation and Extraction
-
For Animal Tissues/Eggs: Homogenize the sample. Extract lincomycin using an accelerated solvent extraction (ASE) system with a suitable extraction solvent (e.g., phosphate buffer with trichloroacetic acid for deproteinization).[1][5]
-
Solid-Phase Extraction (SPE) Cleanup: The crude extract is then purified using a C18 SPE cartridge to remove interfering matrix components. An ion-pair reagent like dodecanesulfonic acid sodium salt may be added to improve retention of lincomycin on the SPE column.[5]
Derivatization: Trimethylsilylation
Since lincomycin is a polar and non-volatile compound, derivatization is essential for GC analysis.[1] This process involves replacing the active hydrogens on the hydroxyl groups of lincomycin with trimethylsilyl (TMS) groups, forming the more volatile this compound.
-
Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used silylating agent.[1][5][6]
-
Procedure:
-
Evaporate the cleaned-up sample extract to dryness under a gentle stream of nitrogen.
-
Add a specific volume of a silylating agent (e.g., 200 µL of BSTFA) and a solvent (e.g., 100 µL of acetonitrile).[1]
-
Incubate the mixture at an elevated temperature (e.g., 75 °C) for a specified time (e.g., 60 minutes) to ensure complete derivatization.[1][6]
-
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a ZB-5MS, is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless or split injection may be used, with an injection volume of around 1 µL.
-
Temperature Program: An optimized temperature gradient is used to separate the analyte from other components. For example, starting at a lower temperature and ramping up to a final temperature of around 300°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis, SIM mode is often preferred for its higher sensitivity and selectivity. Specific ions corresponding to the fragmentation of this compound are monitored.
-
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of lincomycin.
Caption: Workflow for the GC-MS analysis of lincomycin.
Chemical Structure of this compound
This diagram shows the chemical structure of the trimethylsilyl derivative of lincomycin.
References
- 1. Quantitative Analysis of Spectinomycin and Lincomycin in Poultry Eggs by Accelerated Solvent Extraction Coupled with Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous determination of lincomycin and spectinomycin residues in animal tissues by gas chromatography-nitrogen phosphorus detection and gas chromatography-mass spectrometry with accelerated solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography [mdpi.com]
- 9. jcvr.journals.ekb.eg [jcvr.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Battle: LC-MS/MS vs. GC-MS for Lincomycin Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of antibiotics like lincomycin is paramount. The two most powerful analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for lincomycin analysis, supported by experimental data and detailed protocols to aid in selecting the most suitable method for your research needs.
Lincomycin, a lincosamide antibiotic, presents unique analytical challenges due to its high polarity and lack of a strong UV-absorbing chromophore. While both LC-MS/MS and GC-MS can be effectively utilized, they operate on different principles, leading to significant differences in sample preparation, sensitivity, and overall workflow.
Executive Summary: Performance at a Glance
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) generally emerges as the superior technique for lincomycin analysis, primarily due to its higher sensitivity, specificity, and simpler sample preparation that does not require derivatization. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) necessitates a derivatization step to increase the volatility of the polar lincomycin molecule, adding complexity to the workflow. However, GC-MS remains a robust and reliable technique, particularly when coupled with tandem mass spectrometry (MS/MS).
Quantitative Performance Comparison
The following tables summarize the key performance metrics for LC-MS/MS and GC-MS in the analysis of lincomycin across various matrices.
| Performance Metric | LC-MS/MS | GC-MS/MS |
| Limit of Detection (LOD) | 0.05 - 22 µg/kg | 2.3 - 4.3 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 73 µg/kg | 4.1 - 9.5 µg/kg |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 |
| Recovery | 70% - 125% | 70% - 99% |
| Sample Throughput | Higher | Lower (due to derivatization) |
| Derivatization Required? | No | Yes |
Table 1: Key Performance Metrics of LC-MS/MS and GC-MS/MS for Lincomycin Analysis.
Experimental Workflows: A Visual Guide
The following diagrams illustrate the typical experimental workflows for lincomycin analysis using LC-MS/MS and GC-MS.
Caption: Experimental workflow for LC-MS/MS analysis of lincomycin.
Caption: Experimental workflow for GC-MS analysis of lincomycin.
Detailed Experimental Protocols
LC-MS/MS Method for Lincomycin in Animal Tissues
This protocol is a composite of methodologies reported in peer-reviewed literature.[1]
1. Sample Preparation:
-
Homogenization: Homogenize 1-5 g of tissue sample.
-
Extraction: Add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge. Repeat the extraction on the pellet and combine the supernatants.
-
Cleanup: Perform solid-phase extraction (SPE) using a C18 cartridge. Condition the cartridge with methanol and water. Load the sample extract, wash with water, and elute lincomycin with methanol.
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[2]
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 407.2
-
Product Ions (Q3): m/z 126.1 (quantifier) and m/z 359.2 (qualifier).[1]
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
GC-MS/MS Method for Lincomycin in Poultry Eggs
This protocol is based on a validated method for the analysis of lincomycin in poultry eggs.[3]
1. Sample Preparation:
-
Extraction: Use Accelerated Solvent Extraction (ASE) with a suitable extraction solvent.
-
Cleanup: Employ solid-phase extraction (SPE) for sample cleanup.
2. Derivatization:
-
Evaporate the cleaned extract to dryness.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to facilitate the reaction. This step converts the polar hydroxyl and amine groups of lincomycin into less polar trimethylsilyl (TMS) ethers and amines, making the molecule volatile enough for GC analysis.[4]
3. GC-MS/MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: A low-polarity capillary column suitable for drug analysis (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized lincomycin from matrix components.
-
Injection Mode: Splitless.
4. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
MRM Transitions: Specific precursor and product ions for the TMS-derivatized lincomycin would be selected and optimized.
In-Depth Comparison
Sensitivity and Specificity: LC-MS/MS generally offers lower limits of detection (LOD) and quantification (LOQ) for lincomycin compared to GC-MS.[5][6] The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional specificity by monitoring a specific precursor-to-product ion transition, minimizing interferences from the sample matrix.[7] While GC-MS/MS also utilizes MRM for enhanced specificity, the inherent sensitivity for the derivatized lincomycin may be slightly lower than that for the native molecule in LC-MS/MS.
Sample Preparation: The most significant difference lies in the sample preparation workflow. LC-MS/MS allows for the direct analysis of lincomycin in its native form, requiring only extraction and cleanup steps.[1] In contrast, GC-MS mandates a chemical derivatization step to increase the volatility and thermal stability of lincomycin.[3] This additional step not only increases the analysis time and the potential for sample loss or contamination but also requires careful optimization of the reaction conditions.
Matrix Effects: Both techniques can be susceptible to matrix effects, where components of the sample co-eluting with the analyte can suppress or enhance its ionization, leading to inaccurate quantification. These effects are often more pronounced in LC-MS with electrospray ionization.[8] Careful sample cleanup and the use of an isotopically labeled internal standard are crucial to mitigate matrix effects in both methods.
Instrumentation and Cost: The initial investment for both LC-MS/MS and GC-MS/MS systems is substantial. The choice between the two often depends on the existing instrumentation within a laboratory and the primary applications. GC-MS systems can sometimes be less expensive than their LC-MS/MS counterparts.[8]
Conclusion: Making the Right Choice
For the routine analysis of lincomycin, especially at trace levels in complex biological matrices, LC-MS/MS is the method of choice. Its superior sensitivity, higher throughput due to the absence of a derivatization step, and proven robustness make it the more efficient and often more accurate technique.
GC-MS/MS remains a viable and powerful alternative, particularly in laboratories where GC-MS is the primary analytical platform. With proper optimization of the derivatization and analytical conditions, it can provide reliable and accurate quantification of lincomycin.
Ultimately, the decision between LC-MS/MS and GC-MS for lincomycin analysis should be based on the specific requirements of the study, including the required sensitivity, sample throughput, available instrumentation, and the expertise of the analytical team.
References
- 1. Quantitative analysis of lincomycin in animal tissues and bovine milk by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Spectinomycin and Lincomycin in Poultry Eggs by Accelerated Solvent Extraction Coupled with Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of lincomycin and spectinomycin residues in animal tissues by gas chromatography-nitrogen phosphorus detection and gas chromatography-mass spectrometry with accelerated solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS vs. GC-MS, online extraction systems, advantages of technology for drug screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Accuracy and Precision of Lincomycin Detection: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of antibiotics like lincomycin is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) has traditionally been a cornerstone for these analyses. This guide provides an objective comparison of the performance of HPLC with other analytical techniques for lincomycin detection, supported by experimental data and detailed methodologies.
Performance Comparison of Lincomycin Detection Methods
The selection of an appropriate analytical method for lincomycin detection hinges on a variety of factors, including the required sensitivity, specificity, sample matrix, throughput, and available resources. While HPLC offers a robust and reliable platform, alternative methods present distinct advantages in specific contexts. The following table summarizes the quantitative performance of HPLC and key alternative methods based on published validation studies.
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Linearity (R²) |
| HPLC-UV | 0.004 - 1.41 µg/mL[1][2] | 0.013 - 4.29 µg/mL[1][2] | 98.33 - 101.9%[2][3] | < 2%[4] | > 0.999[2] |
| LC-MS/MS | 0.013 - 0.2 ng/mL[3] | 1 ng/mL | 92.3 - 97.2%[3] | 0.25 - 1.96%[3] | > 0.99[5] |
| ELISA | 0.07 - 0.43 ng/mL[4][6] | 2.09 - 2.29 µg/kg[7] | 81.9 - 115.6%[4][7] | 1.7 - 25.4% (intra-assay)[4] | Not applicable |
| Lateral Flow Immunoassay (LFIA) | 0.2 - 0.4 ng/mL (instrumental)[1] | Not typically reported | Qualitative/Semi-quantitative | Not applicable | Not applicable |
| Colorimetric Assay | ~1 µM (approx. 0.4 µg/mL)[8] | Not reported | Not reported | Not reported | Good linear relationship[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the key methods discussed.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the quantification of lincomycin in pharmaceutical formulations and biological matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][9]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is typical. The composition can be isocratic (constant) or a gradient (varied over time).[1][9] For instance, a mobile phase of 67:33 (v/v) mixture of 0.023 M orthophosphoric acid (pH 2.3) and acetonitrile can be used.[2]
-
Detection: UV detection is commonly performed at wavelengths ranging from 210 nm to 258 nm.[10][9]
-
Sample Preparation: Samples may require extraction, filtration, and dilution prior to injection into the HPLC system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it suitable for trace-level detection in complex matrices like food products.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions: Similar to HPLC-UV, a C18 column is often employed. Gradient elution is common to achieve optimal separation.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for lincomycin.[5]
-
Mass Spectrometry: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions for lincomycin.
-
Sample Preparation: May involve more extensive cleanup steps like solid-phase extraction (SPE) to minimize matrix effects.[3]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay used for screening large numbers of samples.
-
Principle: This assay relies on the specific binding of an anti-lincomycin antibody to the target analyte. A competitive format is common, where lincomycin in the sample competes with a labeled lincomycin conjugate for a limited number of antibody binding sites.
-
Procedure:
-
Microplate wells are coated with a lincomycin-protein conjugate.
-
Samples and standards are added to the wells, followed by the anti-lincomycin antibody.
-
After incubation, the wells are washed to remove unbound reagents.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
After another incubation and washing step, a substrate is added, which produces a color change.
-
The intensity of the color is inversely proportional to the concentration of lincomycin in the sample and is measured using a microplate reader.[11]
-
Lateral Flow Immunoassay (LFIA)
LFIA, or strip tests, are rapid, user-friendly screening tools for the qualitative or semi-quantitative detection of lincomycin.
-
Principle: Similar to ELISA, LFIA is based on antigen-antibody interactions. In a competitive format, free lincomycin in the sample competes with a labeled lincomycin conjugate for binding to a limited amount of specific antibodies immobilized on the test line.
-
Procedure: A few drops of the sample are applied to the sample pad of the test strip. The liquid migrates along the strip via capillary action. The result is typically visualized as the presence or absence of a colored line at the test line position.
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the different analytical methods, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. Determination of Lincomycin in Milk Using Cu-Based Metal-Organic Framework Adsorbent and Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 4. Comparison of an Enzyme-Linked Immunosorbent Assay with an Immunochromatographic Assay for Detection of Lincomycin in Milk and Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Lincomycin-Specific Antibody Was Developed Using Hapten Prediction, and an Immunoassay Was Established to Detect Lincomycin in Pork and Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple, rapid, sensitive, selective and label-free lincomycin detection by using HAuCl4 and NaOH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. food.r-biopharm.com [food.r-biopharm.com]
A Comparative Guide to 2,3,4-Tri-O-trimethylsilyllincomycin Certified Reference Materials for Researchers and Drug Development Professionals
In the analytical landscape of pharmaceutical research and development, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. For the antibiotic lincomycin, gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful analytical technique. However, the inherent polarity of lincomycin necessitates a derivatization step to increase its volatility for GC analysis. This is commonly achieved by trimethylsilylation, resulting in derivatives such as 2,3,4-Tri-O-trimethylsilyllincomycin. This guide provides a comprehensive comparison of the available certified reference material (CRM) options for the analysis of lincomycin by GC-MS, focusing on the use of a pre-synthesized this compound standard versus the in-situ derivatization of a lincomycin hydrochloride CRM.
Understanding the Analytical Workflow
The choice of reference material directly impacts the analytical workflow. The following diagram illustrates the two primary pathways for preparing a sample and calibration standards for the GC-MS analysis of lincomycin.
Comparison of Certified Reference Material Approaches
The selection between a pre-synthesized silylated standard and an in-situ derivatization approach hinges on several factors, including availability, cost, ease of use, and the potential for analytical variability. The following table summarizes the key performance and practical differences between these two types of reference materials.
| Feature | Lincomycin Hydrochloride CRM (In-situ Derivatization) | This compound Standard |
| Purity & Traceability | High purity, typically traceable to pharmacopoeial standards (e.g., USP, BP).[1][2][3] | Purity can be high, but may not always be offered as a "certified" reference material with full traceability. |
| Stability | Excellent long-term stability as the hydrochloride salt.[1][2] | As a trimethylsilyl ether, it is susceptible to hydrolysis and may have a shorter shelf-life. Requires storage under anhydrous conditions. |
| Ease of Use | Requires a validated and reproducible derivatization step for both samples and standards. | Direct use for calibration, simplifying the standard preparation process. The sample, however, still requires derivatization. |
| Analytical Variability | Introduces potential variability from the derivatization reaction efficiency. | Eliminates variability in the preparation of the calibration curve, but not in the sample derivatization. |
| Cost-Effectiveness | Lincomycin HCl CRMs are generally more readily available and cost-effective.[1][2] | Can be more expensive and may have limited commercial availability as a CRM.[4][5] |
| Matrix Effects | Derivatization of standards and samples in the same manner can help to compensate for matrix effects. | Differences in the matrix of the standard (neat solvent) and the derivatized sample may lead to uncompensated matrix effects. |
Experimental Protocols
In-situ Derivatization of Lincomycin for GC-MS Analysis
This protocol is based on established methods for the silylation of polar compounds for GC analysis.[4]
1. Materials:
-
Lincomycin Hydrochloride Certified Reference Material
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or other suitable aprotic solvent
-
Sample containing lincomycin
-
GC-MS system
2. Standard Preparation:
-
Accurately weigh a suitable amount of Lincomycin Hydrochloride CRM and dissolve in anhydrous pyridine to achieve a known concentration.
-
Prepare a series of calibration standards by serial dilution.
3. Sample Preparation:
-
Extract lincomycin from the sample matrix using an appropriate and validated extraction method.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in anhydrous pyridine.
4. Derivatization Procedure:
-
To an aliquot of the standard or sample solution in a sealed vial, add an excess of BSTFA + 1% TMCS.
-
Heat the reaction mixture at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
Workflow for using a Pre-synthesized this compound Standard
The following diagram outlines the logical steps when employing a pre-synthesized silylated standard.
Signaling Pathway in Drug Development Context
The analysis of lincomycin is often a critical step in various stages of drug development, from formulation studies to clinical trial sample analysis. The choice of analytical methodology and reference material can have downstream implications.
Conclusion and Recommendations
For routine quality control and in regulated environments, the use of a well-characterized Lincomycin Hydrochloride Certified Reference Material from a reputable pharmacopoeia, coupled with a robust and validated in-situ derivatization protocol, is the recommended approach. This methodology offers superior traceability and stability, and the concurrent derivatization of samples and standards can mitigate potential analytical errors.
A pre-synthesized this compound standard may be advantageous in research settings for exploratory studies or when a very high-throughput of pre-prepared standards is required. However, users must be diligent in assessing the purity and stability of such standards, as they may not always come with the comprehensive certification of a pharmacopoeial CRM.
Ultimately, the choice of reference material should be based on a thorough risk assessment considering the specific application, regulatory requirements, and the availability of well-characterized materials.
References
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Comparative Analysis of Lincomycin and Its Silylated Analogs: Antibacterial Activity
This guide provides a comparative overview of the antibacterial activity of the antibiotic lincomycin and its synthetically modified analogs, with a focus on derivatives produced through silylation-based chemical strategies. The information is intended for researchers, scientists, and professionals in drug development, offering a concise summary of key performance data and experimental methodologies.
Introduction to Lincomycin and its Analogs
Lincomycin is a lincosamide antibiotic with activity against a range of Gram-positive bacteria.[1] To enhance its efficacy, particularly against resistant bacterial strains, medicinal chemists have explored various structural modifications. One key strategy involves the use of silylation to protect hydroxyl groups, allowing for selective chemical modifications at other positions of the lincomycin molecule. Specifically, processes like tetrakis-O-trimethylsilylation followed by selective deprotection have been employed to create intermediates for novel analogs with altered antibacterial profiles.[2][3] This guide focuses on the antibacterial performance of such analogs, which, while not simple silylated forms of lincomycin, represent a class of derivatives made possible through silylation techniques.
Comparative Antibacterial Activity
The antibacterial efficacy of lincomycin and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The data presented below, extracted from various studies, compares the in vitro activity of lincomycin with several of its advanced analogs, some of which were synthesized using silylation-based protocols.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Lincomycin and its Analogs Against Various Bacterial Strains
| Compound | S. pneumoniae (erm gene) | S. pyogenes (erm gene) | H. influenzae |
| Lincomycin | >128 | >128 | >128 |
| Analog 12 | 1 | 0.5 | 8 |
| Analog 14 | 2 | 0.5 | 16 |
| Analog 15 | 1 | 0.25 | 16 |
| Telithromycin (Control) | 1 | 0.25 | 4 |
Data adapted from a study on novel lincomycin derivatives. The 'erm' gene confers resistance to macrolide, lincosamide, and streptogramin B antibiotics.[4]
The results indicate that while lincomycin shows poor activity against the resistant strains of S. pneumoniae and S. pyogenes presented, the novel analogs exhibit significantly enhanced antibacterial potency, with MIC values comparable or even superior to the control antibiotic, telithromycin.[4][5][6]
Experimental Protocols
The determination of the antibacterial activity of lincomycin and its analogs generally follows standardized procedures for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: The bacterial strains to be tested are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) and incubated to obtain fresh colonies. A bacterial suspension is then prepared in a sterile broth to a standardized turbidity, usually equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: The test compounds (lincomycin and its analogs) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the prepared bacterial suspension. The final inoculum concentration in each well is typically 5 x 10^5 CFU/mL. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This is usually assessed by visual inspection or by using a spectrophotometric plate reader.
Synthesis and Evaluation Workflow
The development and assessment of novel lincomycin analogs involve a systematic workflow from chemical synthesis to microbiological testing.
Figure 1: Workflow for the synthesis and antibacterial evaluation of lincomycin analogs.
Conclusion
The synthesis of novel lincomycin analogs, often facilitated by silylation-based chemical strategies, has proven to be a successful approach for developing compounds with enhanced antibacterial activity, particularly against resistant pathogens. The data clearly indicates that these modern derivatives can overcome the limitations of the parent lincomycin molecule. The standardized protocols for MIC determination provide a reliable framework for the comparative evaluation of these new chemical entities, guiding future drug discovery and development efforts.
References
- 1. Lincomycin, clindamycin and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of novel lincomycin derivatives. Part 4: synthesis of novel lincomycin analogs modified at the 6- and 7-positions and their potent antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antibacterial activity of novel lincomycin derivatives. IV. Optimization of an N-6 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Lincomycin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of lincomycin and its derivatives. In the following sections, we delve into the performance of various techniques, supported by experimental data, and provide detailed protocols for key methodologies. This objective analysis is intended to assist researchers and quality control professionals in selecting the most appropriate analytical method for their specific needs, ensuring the safety, efficacy, and quality of lincomycin-containing products.
Comparative Analysis of Analytical Methods
The selection of an analytical method for lincomycin and its derivatives is contingent on factors such as the sample matrix, required sensitivity, and the specific compounds of interest. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of lincomycin and its related substances.[1][2][3] Validation studies have demonstrated its reliability in terms of linearity, accuracy, and precision for analyzing pharmaceutical formulations.[1][3] A key advantage of HPLC is its ability to separate lincomycin from its impurities and degradation products.[4]
Table 1: Performance Characteristics of HPLC Methods for Lincomycin Analysis
| Parameter | Result | Reference |
| Linearity Range | 5.0 - 100 µg/ml | [1] |
| Correlation Coefficient (R²) | 0.9999 | [1] |
| Limit of Detection (LOD) | 1.41 µg/ml | [1] |
| Limit of Quantification (LOQ) | 4.29 µg/ml | [1] |
| Accuracy (Recovery %) | 100.3 ± 1.3% | [5] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices or trace-level impurities, LC-MS/MS is the method of choice.[4][6] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for the accurate quantification of lincomycin and its derivatives even in complex samples.[4][6]
Table 2: Performance Characteristics of LC-MS/MS Methods for Lincomycin Analysis
| Parameter | Result | Reference |
| Linearity Range | 10 - 200 µg/L | [6] |
| Correlation Coefficient (R²) | > 0.99 | [4] |
| Limit of Detection (LOD) | 0.013 ng/mL | [6] |
| Recovery Rate | 92.3% - 97.2% | [6] |
Microbiological Assay
Microbiological assays are functional tests that measure the potency of an antibiotic based on its inhibitory effect on a susceptible microorganism.[7][8][9] These assays are particularly useful for confirming the biological activity of lincomycin. Collaborative studies have shown that microbiological assays can provide reasonable accuracy and precision for the determination of lincomycin in animal feeds.[7][8]
Table 3: Performance Characteristics of a Microbiological Assay for Lincomycin
| Parameter | Result | Reference |
| Mean Recovery (Lower Level) | 112.2% | [8] |
| Mean Recovery (Higher Level) | 104.4% | [8] |
| Test Organism | Sarcina lutea | [9] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring that different techniques provide comparable and reliable results.
Caption: A flowchart illustrating the cross-validation process for different analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following are outlines of typical experimental protocols for the analysis of lincomycin.
HPLC Method for Lincomycin Hydrochloride
This method is suitable for the quantification of lincomycin hydrochloride in drug substances and oral solutions.[1]
-
Chromatographic System:
-
Instrument: Shimadzu Prominence-i LC 2030 C or equivalent.[1]
-
Column: ZORBAX SB-C18 (3.5µm, 4.6 mm × 75 mm).[1]
-
Mobile Phase: Isocratic mixture of 0.023 M orthophosphoric acid (pH adjusted to 2.3) and acetonitrile (67:33 v/v).[1]
-
Flow Rate: 1.0 ml/min.[1]
-
Detection: UV at 210 nm.[1]
-
Temperature: Ambient.[1]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of standard lincomycin hydrochloride.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 5.0 to 100.0 µg/mL.[1]
-
-
Sample Preparation:
-
For sterile powder for oral solution, dissolve an accurately weighed portion in the mobile phase to achieve a known concentration.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of lincomycin in the sample by comparison to the calibration curve.
-
LC-MS/MS Method for Lincomycin in Milk
This highly sensitive method is designed for the detection of lincomycin residues in milk samples.[6]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Chromatographic and Mass Spectrometric Conditions:
-
Analysis:
-
Inject the eluate from the SPE step into the LC-MS/MS system.
-
Monitor the specific precursor-to-product ion transitions for lincomycin.
-
Quantify the amount of lincomycin based on a calibration curve prepared in a similar matrix.
-
Microbiological Agar Diffusion Assay for Lincomycin
This assay determines the potency of lincomycin based on its antimicrobial activity.[7][10]
-
Materials:
-
Standard Curve Preparation:
-
Prepare a stock solution of the lincomycin reference standard.
-
Make serial dilutions to obtain standard concentrations (e.g., 0.2, 0.4, 0.8, 1.6, and 3.2 µg/mL).[7]
-
-
Assay Procedure:
-
Prepare agar plates with a base layer and a seeded layer containing the test organism.
-
Apply the standard solutions and sample solutions to cylinders or discs placed on the agar surface.
-
Incubate the plates under appropriate conditions (e.g., 32°C).[7]
-
Measure the diameter of the zones of inhibition.
-
-
Calculation:
-
Plot the zone diameters of the standards against the logarithm of their concentrations.
-
Determine the concentration of lincomycin in the sample by interpolating its zone of inhibition on the standard curve.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in selecting an analytical method for lincomycin based on the analytical requirements.
Caption: A decision tree for selecting an appropriate analytical method for lincomycin.
References
- 1. jcvr.journals.ekb.eg [jcvr.journals.ekb.eg]
- 2. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Lincomycin in Milk Using Cu-Based Metal-Organic Framework Adsorbent and Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. US4271266A - Process for preparing lincomycin - Google Patents [patents.google.com]
- 10. micromasterlab.com [micromasterlab.com]
Inter-laboratory Comparison of Lincomycin Quantification: A Guide for Researchers
Lincomycin, a lincosamide antibiotic, is widely used in veterinary medicine to treat infections caused by Gram-positive bacteria.[1] Its quantification is essential in various matrices, including animal-derived food products, animal feed, and biological samples from preclinical and clinical studies. The choice of analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
This guide focuses on the two most prevalent analytical techniques for lincomycin quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance of different analytical methods for lincomycin quantification as reported in various studies. These tables are intended to provide a comparative overview of the capabilities of each technique.
Table 1: Performance of HPLC-UVD Methods for Lincomycin Quantification
| Matrix | Linearity Range (µg/kg or µg/mL) | LOQ (µg/kg or µg/mL) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | Reference |
| Animal Tissues & Milk | LOQ - 3000 | 40 - 60 | 71.11 - 98.30 | 1.5 - 13.4 | 1.9 - 12.1 | [2] |
| Animal-derived Food | Not Specified | 40 - 60 | 72.4 - 96.7 | Not Specified | 5.6 - 12.7 | [3] |
| Broiler Chicken Plasma | 10 - 50 (µg/mL) | 4.86 (µg/mL) | Not Specified | Not Specified | Not Specified | [4] |
| Drug Substance | 5 - 100 (µg/mL) | Not Specified | 98.33 - 99.83 | < 2 | < 2 | [5] |
Table 2: Performance of LC-MS/MS Methods for Lincomycin Quantification
| Matrix | Linearity Range (µg/kg) | LOQ (µg/kg) | Recovery (%) | Intra-day and Inter-day Precision (RSD %) | Reference |
| Animal Tissues & Bovine Milk | 25 - 3000 | Not Specified | 94.4 - 107.8 (Accuracy) | 1.3 - 7.8 | [6] |
| Animal Feed | Target LOQ dependent on specific analyte | Not Specified | Not Specified | Not Specified | [7] |
| Milk | 10 - 200 (µg/L) | Not Specified | 92.3 - 97.2 | 0.25 - 1.96 | [8] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD)
HPLC-UVD is a cost-effective and widely accessible method for lincomycin quantification.[1] Since lincomycin has a weak UV chromophore, a pre-column derivatization step is typically required to enhance its UV absorbance.[3]
Sample Preparation and Derivatization: A common approach involves liquid-liquid extraction followed by solid-phase extraction (SPE) for cleanup and concentration.[2] For animal tissues, homogenization is the initial step. The extracted and purified lincomycin is then dried and derivatized with an agent such as p-toluenesulfonyl isocyanate (PTSI), which introduces a strong UV-absorbing group.[2][3]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is frequently used.[5]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic buffer (e.g., 0.023 M orthophosphoric acid, pH 2.3) and acetonitrile is common.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: The derivatized lincomycin is detected by a UV detector at a specific wavelength, for instance, 227 nm when using PTSI for derivatization.[2]
The following diagram illustrates a general experimental workflow for lincomycin quantification by HPLC-UVD.
Workflow for Lincomycin Quantification by HPLC-UVD.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UVD and is considered the gold standard for residue analysis.[8] This method does not require a derivatization step.
Sample Preparation: Sample preparation for LC-MS/MS is often simpler, involving protein precipitation with a solvent like acetonitrile, followed by centrifugation and filtration.[6] For fatty matrices, a hexane wash can be included to remove lipids.[6]
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase chromatography on a C18 column is typically employed.[6]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is common.[6]
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.[6]
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for lincomycin and an internal standard (e.g., clindamycin) for accurate quantification.[6]
The diagram below outlines the experimental workflow for LC-MS/MS analysis of lincomycin.
Workflow for Lincomycin Quantification by LC-MS/MS.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Lincomycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and inhibiting the elongation of the polypeptide chain.[7]
The following diagram illustrates the signaling pathway of lincomycin's mechanism of action.
Mechanism of Action of Lincomycin.
References
- 1. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 2. Clinical evaluation of lincomycin, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. A validated HPLC Method for Quantitative Analysis of Lincomycin Hydrochloride [jcvr.journals.ekb.eg]
Detecting Lincomycin at Trace Levels: A Comparative Guide to Silylation-Based GC-MS and Alternative Methods
For Immediate Release
This guide provides a comprehensive comparison of analytical methodologies for the quantification of lincomycin, with a focus on the limit of detection (LOD) and limit of quantification (LOQ) achievable through silylation followed by Gas Chromatography-Mass Spectrometry (GC-MS). The data presented is intended for researchers, scientists, and drug development professionals seeking sensitive and reliable methods for lincomycin analysis in various matrices.
Lincomycin, a lincosamide antibiotic, is widely used in veterinary medicine. Its detection at trace levels is crucial for monitoring residues in food products and for pharmacokinetic studies. While various analytical techniques exist, derivatization to enhance volatility and thermal stability is often necessary for GC-based methods. Silylation, the replacement of active hydrogen atoms with a trimethylsilyl (TMS) group, is a common derivatization technique for compounds like lincomycin containing hydroxyl and amine functional groups. This guide compares the performance of GC-MS analysis of silylated lincomycin with alternative methods such as High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Performance Comparison: LOD and LOQ of Lincomycin
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for lincomycin using different analytical methods. The data highlights the high sensitivity of GC-MS for the analysis of silylated lincomycin.
| Analytical Method | Derivatization/Detection Principle | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GC-MS/MS | Silylation (BSTFA) | Poultry Eggs | 2.3–4.3 µg/kg | 5.6–9.5 µg/kg[1] |
| GC-MS | Silylation (BSTFA) | Animal Tissues (Swine, Bovine) | - | 4.1 µg/kg[2] |
| HPLC-UVD | Derivatization (PTSI) | Animal-Derived Foods | 25–40 µg/kg[3] | 40–60 µg/kg[3] |
| LC-MS/MS | ESI-MS/MS | Feathers, Muscle, Liver | 10–22 µg/kg[4][5] | 34–73 µg/kg[4][5] |
BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide PTSI: p-Toluenesulfonyl isocyanate ESI: Electrospray Ionization
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are the experimental protocols for the silylation of lincomycin for GC-MS analysis and a summary of an alternative LC-MS/MS method.
Silylation of Lincomycin for GC-MS Analysis
This protocol is based on established methods for the derivatization of lincomycin with BSTFA[1][2].
1. Sample Preparation and Extraction:
-
Homogenize the tissue or egg sample.
-
Extract lincomycin from the matrix using an appropriate solvent (e.g., phosphate buffer with trichloroacetic acid for deproteinization)[2].
-
Perform a clean-up step using Solid-Phase Extraction (SPE) to remove interfering substances[1][2].
2. Derivatization Procedure:
-
Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen.
-
Add the silylating reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). A catalyst such as 1% Trimethylchlorosilane (TMCS) can be included to enhance the reaction for hindered groups[6][7].
-
Incubate the mixture at a specific temperature and time to ensure complete derivatization (e.g., 60-75°C for 30-60 minutes)[1]. The exact conditions may need optimization depending on the sample matrix and concentration.
-
After cooling, the derivatized sample is ready for injection into the GC-MS system.
3. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Separation is typically achieved on a capillary column suitable for nonpolar compounds.
-
The mass spectrometer is operated in a mode that allows for the sensitive detection and quantification of the silylated lincomycin derivative.
Experimental workflow for silylated lincomycin analysis.
Alternative Method: LC-MS/MS for Lincomycin Analysis
LC-MS/MS offers a powerful alternative for the direct analysis of lincomycin without the need for derivatization.
1. Sample Preparation and Extraction:
-
Similar to the GC-MS method, samples are homogenized and extracted.
-
A clean-up step, often with SPE, is employed to minimize matrix effects[4][5].
2. LC-MS/MS Analysis:
-
The cleaned-up extract is injected into the LC-MS/MS system.
-
Chromatographic separation is achieved on a suitable column (e.g., C18).
-
The mass spectrometer, typically a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Comparison of analytical approaches for lincomycin.
Conclusion
The choice of analytical method for lincomycin determination depends on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the sample matrix. For achieving the lowest limits of detection and quantification, GC-MS analysis of silylated lincomycin is a highly effective method. However, LC-MS/MS provides a robust and sensitive alternative that avoids the need for derivatization, potentially simplifying sample preparation. HPLC-UVD, while generally less sensitive, can be a cost-effective option when coupled with an appropriate derivatization strategy. This guide provides the necessary data and protocols to assist researchers in selecting and implementing the most suitable method for their analytical needs.
References
- 1. Quantitative Analysis of Spectinomycin and Lincomycin in Poultry Eggs by Accelerated Solvent Extraction Coupled with Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of lincomycin and spectinomycin residues in animal tissues by gas chromatography-nitrogen phosphorus detection and gas chromatography-mass spectrometry with accelerated solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implementation and Validation of an Analytical Method for Lincomycin Determination in Feathers and Edible Tissues of Broiler Chickens by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. gcms.cz [gcms.cz]
A Comparative Guide to Silylating Agents for Lincomycin Derivatization in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Lincomycin, a lincosamide antibiotic, is a polar molecule that requires derivatization to increase its volatility and thermal stability for successful analysis by gas chromatography-mass spectrometry (GC-MS). Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group, is the most common derivatization technique employed for this purpose. The choice of the silylating agent is critical and can significantly impact reaction efficiency, derivative stability, and chromatographic performance. This guide provides an objective comparison of three commonly used silylating agents—BSTFA, MSTFA, and MTBSTFA—for the derivatization of lincomycin, supported by experimental data and detailed protocols.
Comparison of Silylating Agents
The selection of an appropriate silylating agent for lincomycin derivatization depends on several factors, including the reactivity of the agent, the steric hindrance of the hydroxyl and amine groups in the lincomycin molecule, and the desired stability of the resulting derivative.
| Feature | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) |
| Reactivity | High | Very High | Moderate |
| By-products | Monotrimethylsilyltrifluoroacetamide, Trifluoroacetamide | N-methyltrifluoroacetamide | N-methyltrifluoroacetamide |
| Volatility of By-products | Volatile | Highly Volatile | Volatile |
| Derivative Stability (to hydrolysis) | Good | Good | Excellent (t-BDMS derivatives are ~10,000 times more stable than TMS derivatives)[1] |
| Suitability for Lincomycin | Proven effectiveness for lincomycin derivatization. Good for sterically hindered hydroxyl groups. | Potentially suitable, its high reactivity may be advantageous. By-products are very volatile, reducing chromatographic interference. | May be less effective for sterically hindered hydroxyl groups in lincomycin due to the bulky t-BDMS group, potentially leading to incomplete derivatization.[2][3][4][5][6] |
| Catalyst Requirement | Often used with a catalyst (e.g., TMCS) to enhance reactivity, especially for hindered groups.[7] | Can be used with or without a catalyst. | Generally does not require a catalyst. |
| Mass Shift (per silyl group) | +72 Da (TMS) | +72 Da (TMS) | +114 Da (t-BDMS) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are the optimized and suggested protocols for the derivatization of lincomycin using BSTFA, MSTFA, and MTBSTFA.
Derivatization with BSTFA
This protocol is based on a validated method for the quantitative analysis of lincomycin.
Materials:
-
Lincomycin standard or sample extract
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
TMCS (Trimethylchlorosilane) (optional, as a catalyst)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials (2 mL) with caps
Procedure:
-
Evaporate a known amount of the lincomycin sample or standard to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous acetonitrile to dissolve the residue.
-
Add 100 µL of BSTFA (or a mixture of BSTFA + 1% TMCS).
-
Add 50 µL of anhydrous pyridine to act as a catalyst and acid scavenger.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution.
Derivatization with MSTFA (Suggested Protocol)
This protocol is adapted from general procedures for the silylation of polar compounds. Optimization may be required for lincomycin.
Materials:
-
Lincomycin standard or sample extract
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials (2 mL) with caps
Procedure:
-
Evaporate a known amount of the lincomycin sample or standard to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is ready for GC-MS analysis. Inject 1 µL of the derivatized solution.
Derivatization with MTBSTFA (Suggested Protocol)
This protocol is adapted from general procedures for the derivatization of compounds with hydroxyl groups. Due to the bulky nature of the t-BDMS group, reaction conditions may need to be more stringent.
Materials:
-
Lincomycin standard or sample extract
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)
-
Acetonitrile (anhydrous)
-
Heating block or oven
-
GC vials (2 mL) with caps
Procedure:
-
Evaporate a known amount of the lincomycin sample or standard to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous acetonitrile to dissolve the residue.
-
Add 100 µL of MTBSTFA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 80-100°C for 60-120 minutes. Longer reaction times and higher temperatures may be necessary to overcome steric hindrance.
-
Cool the vial to room temperature.
-
The sample is ready for GC-MS analysis. Inject 1 µL of the derivatized solution.
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and analysis of lincomycin using a silylating agent.
Caption: General workflow for lincomycin derivatization and GC-MS analysis.
Conclusion
The choice of silylating agent for lincomycin derivatization is a critical step in developing a robust and reliable GC-MS method.
-
BSTFA is a well-established and effective reagent for lincomycin, with a validated protocol available. Its ability to derivatize sterically hindered hydroxyl groups makes it a strong candidate.
-
MSTFA offers the advantage of highly volatile by-products, which can lead to cleaner chromatograms. Its high reactivity may allow for milder reaction conditions.
-
MTBSTFA produces highly stable t-BDMS derivatives, which is beneficial for sample stability. However, its bulky nature may pose a challenge for the complete derivatization of the multiple, sterically hindered hydroxyl groups in the lincomycin molecule, potentially leading to lower yields or incomplete reactions.[2][3][4][5][6]
For routine and quantitative analysis of lincomycin, BSTFA appears to be the most reliable choice based on current literature. However, for specific applications where derivative stability is paramount, or for exploratory studies, MSTFA and MTBSTFA could be considered, with the caveat that method optimization will be necessary to ensure complete derivatization. Researchers should always validate their chosen derivatization method to ensure accuracy, precision, and robustness for their specific application.
References
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.lih.lu [researchportal.lih.lu]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
Safety Operating Guide
Navigating the Safe Disposal of 2,3,4-Tri-O-trimethylsilyllincomycin: A Procedural Guide
I. Hazard Assessment and Safety Precautions
Given that 2,3,4-Tri-O-trimethylsilyllincomycin is a derivative of lincomycin and contains silyl ethers, it is crucial to handle it with the appropriate precautions. Lincomycin hydrochloride is classified as very toxic to aquatic life with long-lasting effects[1]. Silylated compounds can be moisture-sensitive and may react with water[2][3]. Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Category | Recommendation | Source |
| Eye Protection | Chemical safety goggles or face shield. | [2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | [2][4] |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. | [2][4] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | [1][2] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | [1][5] |
II. Step-by-Step Disposal Protocol
The primary strategy for the disposal of this compound involves a chemical pre-treatment step to cleave the trimethylsilyl ether bonds, followed by the collection and disposal of the resulting lincomycin waste as hazardous material.
Experimental Protocol: In-Lab Hydrolysis of this compound
This procedure is designed for the treatment of small quantities of the compound in a laboratory setting.
Objective: To hydrolyze the trimethylsilyl ether groups of this compound to form lincomycin and trimethylsilanol.
Materials:
-
Waste this compound
-
Dilute aqueous acid (e.g., 1M HCl) or a source of fluoride ions (e.g., tetra-n-butylammonium fluoride - TBAF)[6][7][8]
-
A suitable reaction vessel (e.g., beaker or flask)
-
Stirring apparatus
-
pH paper or pH meter
-
Appropriate waste container, clearly labeled "Hazardous Waste: Lincomycin"
Procedure:
-
Preparation: In a well-ventilated chemical fume hood, place the waste this compound into the reaction vessel. If the waste is in a non-aqueous solvent, the solvent should be removed under reduced pressure if it is safe to do so.
-
Hydrolysis: Slowly add a dilute aqueous acid (e.g., 1M HCl) to the waste while stirring. The trimethylsilyl ethers are labile in acidic conditions and will hydrolyze to the corresponding alcohol (lincomycin) and trimethylsilanol[6][7]. Alternatively, a fluoride source like TBAF in an appropriate solvent can be used for deprotection[7][8].
-
Reaction Monitoring: Continue stirring the mixture. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) if a more rigorous approach is required, but for waste treatment, allowing the reaction to proceed for a sufficient time (e.g., 1-2 hours) at room temperature is generally adequate.
-
Neutralization: After hydrolysis is complete, neutralize the solution by slowly adding a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is between 6 and 8.
-
Collection: Transfer the neutralized aqueous waste, which now contains lincomycin, into a designated hazardous waste container.
-
Labeling and Storage: Securely cap the container and label it clearly with its contents ("Aqueous waste containing Lincomycin") and the appropriate hazard symbols. Store the container in a designated secondary containment area for hazardous waste, awaiting collection by a certified disposal service.
III. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
IV. Waste Segregation and Final Disposal
It is imperative to segregate chemical waste properly to prevent dangerous reactions[9]. The treated aqueous lincomycin waste should not be mixed with other waste streams unless they are compatible. All chemical waste must be disposed of in accordance with local, state, and federal regulations[1][10]. Never discharge chemicals down the sanitary sewer unless explicitly permitted by regulations for non-hazardous materials[11]. The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed and reputable chemical waste management company.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. fishersci.com [fishersci.com]
- 3. reddit.com [reddit.com]
- 4. angenechemical.com [angenechemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling 2,3,4-Tri-O-trimethylsilyllincomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2,3,4-Tri-O-trimethylsilyllincomycin. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields.[1] | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use.[1] | Lab coat or impervious clothing.[1][2] | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator or an approved dust mask should be used.[2][3] |
| Dissolving and Solution Handling | Tightly fitting safety goggles with side-shields.[1] | Chemical-resistant gloves (e.g., Nitrile). | Lab coat or impervious clothing.[1][2] | Work in a chemical fume hood.[4] |
| Accidental Spill Cleanup | Tightly fitting safety goggles with side-shields.[1] | Chemical-resistant gloves (e.g., Nitrile). | Impervious clothing or coveralls.[2][5] | A full-face respirator may be necessary depending on the spill size and ventilation.[1] |
| Waste Disposal | Tightly fitting safety goggles with side-shields.[1] | Chemical-resistant gloves (e.g., Nitrile). | Lab coat or impervious clothing.[1][2] | Work in a well-ventilated area. |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is crucial to minimize risks.
2.1. General Precautions:
-
Avoid the formation of dust and aerosols.[6]
-
Ensure adequate ventilation at all times.[1]
-
Keep the compound away from heat, sparks, and open flames, as silyl compounds can be flammable.[4]
-
Ground/bond container and receiving equipment to prevent static discharge.[4]
2.2. Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood should be used for all operations involving the transfer or manipulation of the compound.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, do so in a well-ventilated area or within a balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the solvent is water or a protic solvent, be aware that silyl ethers can be unstable and may hydrolyze.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][7] The recommended storage temperature is 2-8°C in a refrigerator.[8] Protect from moisture.[4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
All disposable materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be collected in a dedicated, labeled hazardous waste container.
3.2. Chemical Waste Disposal:
-
Unused or waste quantities of the solid compound and any solutions should be disposed of as hazardous chemical waste.
-
Do not dispose of the compound down the drain or in the regular trash.[1]
-
Silylated compounds can be treated to remove the silyl groups. One method involves treatment with sulfuric acid to form a silylated sulfuric acid ester, which can then be separated from the waste stream.[9] However, in-laboratory treatment of chemical waste should only be performed by trained personnel following established protocols.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
3.3. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
-
After rinsing, the container can be disposed of according to institutional guidelines.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow for safely handling and disposing of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. zoetisus.com [zoetisus.com]
- 3. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cvear.com [cvear.com]
- 6. angenechemical.com [angenechemical.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. US6013821A - Removal of silylated compounds from solvent and gas waste streams - Google Patents [patents.google.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
